molecular formula C5H4N2 B1296708 1H-Pyrrole-3-carbonitrile CAS No. 7126-38-7

1H-Pyrrole-3-carbonitrile

Cat. No.: B1296708
CAS No.: 7126-38-7
M. Wt: 92.1 g/mol
InChI Key: PCYWMDGJYQAMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C5H4N2 and its molecular weight is 92.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYWMDGJYQAMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340358
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-38-7
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrrole-3-carbonitrile: Structure, Bonding, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrole-3-carbonitrile, a key heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science. The document details its chemical structure, bonding characteristics, and physicochemical properties. It includes summaries of spectroscopic data, a representative synthesis protocol, and key chemical reactions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information critical for the application of this versatile molecule in synthetic and pharmaceutical contexts.

Chemical Structure and Properties

This compound, also known as 3-cyanopyrrole, is an aromatic heterocyclic compound. Its structure consists of a five-membered pyrrole ring with a nitrile group substituted at the C3 position. The pyrrole ring is a fundamental scaffold in numerous biologically active molecules. The presence of the electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the pyrrole core, making it a valuable intermediate for further functionalization.

Below is the chemical structure of this compound with standard atom numbering.

G start Reactant Mixing step1 Dissolve α-hydroxyketone, 3-oxobutanenitrile, and an amine in solvent (e.g., AcOH). start->step1 step2 Heat the mixture (e.g., reflux at 90-110 °C) for 4-12 hours. step1->step2 step3 Cool to room temperature. Perform aqueous workup and extract with organic solvent. step2->step3 step4 Dry organic layer, concentrate, and purify via column chromatography. step3->step4 end Pure this compound Scaffold step4->end G cluster_nitrile Nitrile Group Reactions cluster_ring Ring Reactions parent This compound amine 3-(Aminomethyl)-1H-pyrrole parent->amine Reduction (e.g., LiAlH₄, H₂/Ni) aldehyde 1H-Pyrrole-3-carbaldehyde parent->aldehyde Reduction/Hydrolysis (e.g., DIBAL-H) electrophile Electrophilic Substitution (e.g., Nitration, Halogenation) (Occurs at C5 or C4) parent->electrophile E⁺ G agonist Pyrrole-3-carbonitrile Derivative (Agonist) sting STING Receptor (in ER membrane) agonist->sting Binds & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates irf3_p p-IRF3 (Dimer) irf3->irf3_p Dimerizes nucleus Nucleus irf3_p->nucleus Translocates to genes IFNB1, CXCL10, IL6 Gene Expression nucleus->genes Induces

Physical and chemical properties of 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Pyrrole-3-carbonitrile (CAS No. 7126-38-7). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental protocols, and relevant biological context. Information on its molecular structure, physicochemical properties, spectral data, and reactivity is presented. Furthermore, this guide discusses the synthesis and purification of pyrrole-carbonitriles and the involvement of its derivatives in relevant biological signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitrile group at the 3-position. The pyrrole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the electron-withdrawing nitrile group significantly influences the chemical reactivity and physical properties of the pyrrole ring, making it a valuable building block in medicinal chemistry and materials science. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while data for the parent compound is provided where available, some properties are extrapolated from substituted derivatives due to a lack of specific experimental data for the unsubstituted molecule.

Tabulated Physical Properties
PropertyValueSource
Molecular Formula C₅H₄N₂PubChem CID 564206[1]
Molecular Weight 92.10 g/mol PubChem CID 564206[1]
Appearance Solid (Predicted)Bouling Chemical Co., Limited[2]
Melting Point 179 - 180 °C (for 4-(2,2-Difluoro-1,3-Benzodioxol-4-Yl)- derivative)Bouling Chemical Co., Limited[2]
Boiling Point 416.4 °C at 760 mmHg (Predicted for a derivative)Bouling Chemical Co., Limited[2]
Solubility Soluble in DMSO, slightly soluble in DMF and Methanol (for a derivative)Bouling Chemical Co., Limited[2]
Tabulated Chemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem CID 564206[1]
CAS Number 7126-38-7PubChem CID 564206[1]
XLogP3-AA 0.4PubChem CID 564206
Hydrogen Bond Donor Count 1PubChem CID 564206
Hydrogen Bond Acceptor Count 1PubChem CID 564206
Topological Polar Surface Area 39.6 ŲPubChem CID 564206
pKa 12.46 ± 0.20 (Predicted for a derivative)Bouling Chemical Co., Limited[2]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The electron-withdrawing nitrile group will deshield the adjacent protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • H2: ~7.0-7.2 ppm (doublet of doublets)

  • H4: ~6.8-7.0 ppm (triplet)

  • H5: ~6.4-6.6 ppm (triplet)

  • N-H: A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrile group (C3) and the nitrile carbon itself will have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • C2: ~120 ppm

  • C3: ~100 ppm

  • C4: ~115 ppm

  • C5: ~110 ppm

  • CN: ~118 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹[3].

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹[4].

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole ring and the presence of the nitrile group.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 92

  • Key Fragmentation Pathways: Loss of HCN (m/z = 65), and other fragments resulting from the cleavage of the pyrrole ring.

Reactivity and Stability

The reactivity of this compound is dictated by the aromatic pyrrole ring and the electron-withdrawing nitrile group.

  • Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic attack, primarily at the C2 and C5 positions due to the stabilization of the intermediate carbocation[5][6]. However, the electron-withdrawing nature of the nitrile group at the C3 position deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole.

  • Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions, although this may require activation.

  • Acidity of N-H: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many pyrroles, it may be sensitive to strong acids, which can induce polymerization[5]. Thermal decomposition of polypyrrole has been studied, indicating degradation at high temperatures[7].

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of substituted 1H-pyrrole-3-carbonitriles have been reported. Below is a generalized workflow based on common synthetic strategies.

General Synthesis Workflow

A common route to substituted pyrrole-3-carbonitriles involves the cyclization of α,β-dicyano ketones or related precursors. One-pot synthesis methods are often employed to improve efficiency[8].

SynthesisWorkflow General Synthesis Workflow for Substituted 1H-Pyrrole-3-carbonitriles Start Starting Materials (e.g., 2-aroyl malononitrile) Solvent Dissolve in appropriate solvent (e.g., THF, Methanol) Start->Solvent Catalyst Add catalyst and/or acid (e.g., Pd/C, Acetic Acid) Solvent->Catalyst Reaction Perform reaction (e.g., Hydrogenation, Cyclization) Catalyst->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure Substituted This compound Purification->Product

Caption: General workflow for the synthesis of substituted 1H-pyrrole-3-carbonitriles.

Purification Protocol: Recrystallization

A common method for the purification of solid organic compounds like pyrrole derivatives is recrystallization.

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as potent modulators of the cGAS-STING signaling pathway[9][10].

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage[11]. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes induces transcription of 1H_Pyrrole_Derivatives This compound Derivatives (STING Agonists) 1H_Pyrrole_Derivatives->STING_ER directly activate

Caption: The cGAS-STING signaling pathway and the role of this compound derivatives.

Derivatives of this compound have been identified as small-molecule STING agonists[9][10]. These compounds can directly bind to and activate STING, mimicking the effect of its natural ligand, 2'3'-cGAMP. This activation triggers the downstream signaling cascade, leading to the production of type I interferons and the induction of an immune response. This makes these derivatives promising candidates for the development of novel cancer immunotherapies and adjuvants for vaccines.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, spectral characteristics, and reactivity. While experimental data for the unsubstituted parent compound is limited in some areas, the information gathered from its derivatives provides valuable insights. The role of this compound derivatives as modulators of the cGAS-STING pathway highlights the importance of this scaffold in the development of novel therapeutics. Further research into the properties and applications of the parent compound and its derivatives is warranted.

References

1H-Pyrrole-3-carbonitrile: A Core Scaffold in Drug Discovery and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-3-carbonitrile, a key heterocyclic organic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties make it a sought-after scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, detailed synthesis protocols, and its emerging role in modulating critical biological pathways, such as the STING signaling cascade.

Chemical Identifiers and Properties

This compound, also known as 3-cyanopyrrole, is a five-membered aromatic heterocycle containing a nitrile functional group. Accurate identification and understanding of its fundamental properties are crucial for its application in research and development.

Table 1: Identifiers for this compound [1]

IdentifierValue
CAS Number 7126-38-7
IUPAC Name This compound
Molecular Formula C₅H₄N₂
InChI InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
InChIKey PCYWMDGJYQAMCR-UHFFFAOYSA-N
SMILES C1=CNC=C1C#N
EC Number 836-925-9
PubChem CID 564206

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 92.10 g/mol
Appearance Solid (form may vary)
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in various organic solvents
pKa Data not readily available

Synthesis of this compound: Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives. While numerous methods exist for substituted pyrroles, the following protocol is a generalized three-component reaction adapted for the synthesis of the unsubstituted parent compound. This method is based on the principle of reacting an α-hydroxyketone, an oxoacetonitrile, and an ammonia source.

General Three-Component Synthesis Protocol

This protocol is adapted from methodologies reported for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles.[2][3]

Materials:

  • Glycolaldehyde (as the α-hydroxyketone source)

  • Cyanoacetaldehyde or a suitable equivalent (as the oxoacetonitrile)

  • Ammonium acetate or aqueous ammonia (as the ammonia source)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolaldehyde (1.0 eq.) and cyanoacetaldehyde (1.0 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium acetate (1.1 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance: Modulation of the STING Signaling Pathway

Recent research has highlighted the role of this compound derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including in cancer. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor and anti-viral immune response.

Derivatives of this compound have been shown to bind to and activate STING, initiating a downstream signaling cascade. This involves the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to induce the expression of target genes such as IFNB1, CXCL10, and IL6.

STING_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrrole This compound Derivative STING STING Pyrrole->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Gene_Expression Gene Expression (IFNB1, CXCL10, IL6) pIRF3->Gene_Expression Translocates and Induces Transcription

STING Pathway Activation by this compound Derivatives.

Applications in Drug Development

The ability of this compound derivatives to modulate key biological pathways makes them highly valuable in drug discovery.

Table 3: Therapeutic Potential of this compound Derivatives

Therapeutic AreaMechanism of Action
Oncology Activation of the STING pathway to promote anti-tumor immunity.
Infectious Diseases Stimulation of innate immune responses against viral and bacterial pathogens.
Inflammatory Diseases Potential for modulating inflammatory responses through cytokine induction.

Conclusion

This compound is a foundational heterocyclic compound with significant and expanding applications in chemical and pharmaceutical research. Its straightforward synthesis and the amenability of its core structure to chemical modification have positioned it as a privileged scaffold in the design of novel therapeutic agents. The recent discovery of its derivatives as potent STING agonists opens new avenues for the development of innovative immunotherapies for cancer and infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.

References

The Pyrrole-3-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole-3-carbonitrile core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered nitrogen-containing ring, adorned with a nitrile group at the C3 position, serves as a crucial pharmacophore in a multitude of compounds with therapeutic potential. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides a comprehensive overview of the biological significance of the pyrrole-3-carbonitrile scaffold, detailing its diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in its evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrrole-3-carbonitrile scaffold has demonstrated remarkable potential in the development of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Janus Kinase (JAK) Inhibition

A notable class of anticancer agents based on this scaffold are Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune response, and its dysregulation is implicated in various cancers and myeloproliferative disorders. Pyrrole-3-carboxamides, derived from the pyrrole-3-carbonitrile core, have been identified as potent and selective JAK2 inhibitors.[1]

One such example is NMS-P953, a potent and orally bioavailable JAK2 inhibitor.[1] This compound has shown significant tumor growth inhibition in preclinical models.[1]

Table 1: Anticancer Activity of Pyrrole-3-Carbonitrile Derivatives as JAK2 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
NMS-P953JAK2Enzymatic Assay0.008[2]

A typical in vitro JAK2 inhibition assay involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a biotinylated peptide derived from STAT1) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, including the pyrrole-3-carbonitrile derivative, are serially diluted and incubated with the JAK2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ELISA-based format where a phosphorylation-specific antibody is used.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DOT Script for JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrole-3-carbonitrile Inhibitor (e.g., NMS-P953) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrole-3-carbonitrile derivative.

Tubulin Polymerization Inhibition

Another key anticancer mechanism of pyrrole-3-carbonitrile derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer chemotherapy. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the M-phase and induce apoptosis.[3]

Novel pyrrole-based carboxamides, such as CA-61 and CA-84, have been reported as potent tubulin polymerization inhibitors that target the colchicine-binding site.[4][5][6] These compounds exhibit significant anticancer activity against a range of epithelial cancer cell lines.[3]

Table 2: Anticancer Activity of Pyrrole-3-Carboxamide Tubulin Inhibitors

CompoundCell LineIC50 (µM)Reference
CA-61A549 (Lung)0.028[7]
MCF-7 (Breast)0.019[7]
PC-3 (Prostate)0.024[7]
CA-84A549 (Lung)0.035[7]
MCF-7 (Breast)0.026[7]
PC-3 (Prostate)0.031[7]

The inhibitory effect of pyrrole-3-carbonitrile derivatives on tubulin polymerization can be assessed using the following protocol:

  • Tubulin Preparation: Purified bovine or porcine brain tubulin is prepared in a polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).

  • Compound Incubation: The test compounds are added to the tubulin solution at various concentrations and incubated on ice.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits the polymerization rate by 50%.

DOT Script for Tubulin Polymerization Inhibition Workflow

Tubulin_Inhibition_Workflow Start Start PrepareTubulin Prepare Purified Tubulin in Polymerization Buffer Start->PrepareTubulin AddCompound Add Pyrrole-3-carbonitrile Derivative (e.g., CA-61) PrepareTubulin->AddCompound Incubate Incubate on Ice AddCompound->Incubate InitiatePolymerization Initiate Polymerization (Increase Temp to 37°C) Incubate->InitiatePolymerization MonitorAbsorbance Monitor Absorbance at 340 nm InitiatePolymerization->MonitorAbsorbance AnalyzeData Calculate IC50 Value MonitorAbsorbance->AnalyzeData End End AnalyzeData->End STING_Activation cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (ER Membrane) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits Agonist Pyrrole-3-carbonitrile Agonist (e.g., 7F) Agonist->STING Binds & Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates pIRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_Genes Type I Interferon Genes (e.g., IFNB1) Nucleus->IFN_Genes Induces Transcription

References

An In-depth Technical Guide to the Aromaticity and Reactivity of 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-3-carbonitrile is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. As a substituted pyrrole, its chemical behavior is governed by a delicate interplay between the inherent aromaticity of the pyrrole ring and the strong electron-withdrawing nature of the nitrile substituent. This guide provides a comprehensive technical overview of the aromaticity and reactivity of this compound, offering insights into its synthesis, spectroscopic properties, and chemical behavior. Detailed experimental protocols, quantitative data, and pathway visualizations are included to serve as a practical resource for professionals in drug discovery and chemical research. The unique electronic properties of this molecule make it a valuable building block for a range of biologically active compounds, including novel STING receptor agonists, antibacterial agents, and enzyme inhibitors.[1][2][3][4]

Aromaticity of this compound

Pyrrole is a classic five-membered heterocyclic aromatic compound.[5] Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, in accordance with Hückel's rule (4n+2, where n=1).[6] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the aromatic sextet.[7] This delocalization of the nitrogen lone pair makes the pyrrole ring electron-rich and highly reactive towards electrophiles compared to benzene.[5][7]

The introduction of a carbonitrile (-C≡N) group at the C-3 position significantly modulates the electronic properties of the pyrrole ring. The nitrile group is strongly electron-withdrawing through both resonance and inductive effects. This has two primary consequences for aromaticity:

  • Reduction of Ring Electron Density: The nitrile group pulls electron density out of the pyrrole ring, diminishing its "electron-rich" character compared to unsubstituted pyrrole.

  • Influence on Aromatic Stabilization: While still fundamentally aromatic, the delocalization of π-electrons is altered. Computational studies are often employed to quantify this effect using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A higher degree of electron delocalization and diatropic ring current (more negative NICS values) is indicative of stronger aromaticity.

Table 1: Computed Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₄N₂PubChem[8]
Molecular Weight92.10 g/mol PubChem[8]
XLogP30.4PubChem[8]
Hydrogen Bond Donor Count1PubChem[8]
Hydrogen Bond Acceptor Count2PubChem[8]
Rotatable Bond Count0PubChem[8]

Reactivity of this compound

The reactivity of this compound is a direct consequence of its electronic structure. The presence of the N-H group, the aromatic π-system, and the electron-withdrawing nitrile group creates distinct sites of reactivity.

Electrophilic Aromatic Substitution

Unsubstituted pyrrole undergoes electrophilic substitution preferentially at the C-2 (α) position, as the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures than the intermediate formed from C-3 (β) attack.[9][10][11][12]

In this compound, the nitrile group is a powerful deactivating group. It withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles than pyrrole itself. The directing effect of the substituents must be considered:

  • The -NH- group is a strong activating group and an ortho-, para-director (directing to C-2 and C-5).

  • The -CN group is a strong deactivating group and a meta-director.

The concerted effect directs incoming electrophiles primarily to the C-5 position . This position is ortho to the activating -NH- group and meta to the deactivating -CN group, representing the least deactivated site for electrophilic attack. Attack at C-2 would place the positive charge of the intermediate adjacent to the electron-withdrawing nitrile group, which is highly unfavorable.

G cluster_0 Reactivity of this compound Pyrrole This compound Electrophile Electrophile (E+) Pyrrole->Electrophile Electrophilic Substitution Base Strong Base (B-) Pyrrole->Base Acid-Base Rxn Diene Diene / Dienophile Pyrrole->Diene [4+2] Cycloaddition C5_Attack C-5 Position (Major Product) Electrophile->C5_Attack Favored Attack N_Deprotonation N-Deprotonation (Pyrrolide Anion) Base->N_Deprotonation Increased Acidity Cycloaddition Cycloaddition Rxn Diene->Cycloaddition caption Logical relationships in the reactivity of this compound.

Reactivity map for this compound.
Nucleophilic Substitution

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution.[7] However, the potent electron-withdrawing effect of the 3-cyano group can potentially render the ring susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions.

Acidity of the N-H Proton

The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5 in DMSO.[5] The presence of the electron-withdrawing nitrile group at C-3 enhances the acidity of the N-H proton by stabilizing the resulting conjugate base (pyrrolide anion). This increased acidity facilitates N-deprotonation with moderately strong bases (e.g., NaH, K₂CO₃), which is a crucial step for subsequent N-alkylation or N-acylation reactions to generate N-substituted derivatives.

Cycloaddition Reactions

While its aromaticity makes pyrrole a reluctant diene in Diels-Alder reactions, it can undergo [4+2] cycloadditions, particularly when the nitrogen is substituted with an electron-withdrawing group.[5] this compound and its derivatives can also participate in various cycloaddition reactions, including 1,3-dipolar cycloadditions, which are powerful methods for constructing complex heterocyclic systems.[13][14]

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been developed, often involving multi-component reactions or palladium-catalyzed cyclizations.

Palladium-Catalyzed Cascade Synthesis

An efficient synthesis of substituted 1H-pyrrole-3-carbonitriles involves a palladium(II)-catalyzed cascade reaction of β,γ-dicyano ketones with boronic acids.[15] This method is attractive due to its ligand-free conditions and tolerance for a variety of substrates.

G cluster_workflow Palladium-Catalyzed Synthesis Workflow Reactants β,γ-Dicyano Ketone + Boronic Acid Conditions Pd(OAc)₂ (Catalyst) Solvent (e.g., Dioxane) 100 °C, 24 h Reactants->Conditions Reaction Setup Process Cascade Reaction: 1. C(sp)-C(sp²) Coupling 2. Intramolecular C-N Bond Formation Conditions->Process Product Substituted This compound Process->Product Yields 77-94% caption Workflow for Pd-catalyzed synthesis of 1H-pyrrole-3-carbonitriles.

Workflow for Pd-catalyzed synthesis of 1H-pyrrole-3-carbonitriles.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile

(Adapted from Wang, Z. et al., Synthesis 2020)[15]

  • Materials:

    • 4-Oxo-4-phenylbutanenitrile (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 20 mol%)

    • Dioxane (15 mL)

  • Procedure:

    • To a reaction vessel, add 4-oxo-4-phenylbutanenitrile, phenylboronic acid, and palladium(II) acetate.

    • Add dioxane as the solvent.

    • Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 2: Representative Spectroscopic Data for Pyrrole Derivatives
TypeNucleus/GroupChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Notes
¹H NMR N-H~8.0 - 12.0 (broad)Position is solvent-dependent.
Pyrrole H (C2, C5)~6.8 - 7.5Deshielded due to aromatic ring current.
Pyrrole H (C4)~6.2 - 6.8Position can vary with substitution.
¹³C NMR Pyrrole C (C2, C5)~118 - 125
Pyrrole C (C3)~100 - 110Shielded carbon attached to the nitrile group.
Pyrrole C (C4)~110 - 120
Cyano (-C≡N)~115 - 120
IR N-H stretch~3300 - 3500 (broad)Characteristic of the pyrrole N-H bond.
C≡N stretch~2220 - 2240 (sharp, strong)Indicative of the nitrile functional group.[16]
C=C stretch~1500 - 1600Aromatic ring vibrations.

Note: Exact values are highly dependent on the solvent used and the specific substitution pattern on the pyrrole ring.

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds (via N-H) and engage in various intermolecular interactions makes it an ideal starting point for drug design.

STING Receptor Agonists

A significant recent application is in the development of agonists for the Stimulator of Interferon Genes (STING) protein.[1][2][17] The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering immune responses against infections and cancer. Small molecule STING agonists based on the this compound scaffold have shown promising potential in cancer immunotherapy.[1][2]

  • Mechanism: These compounds bind to the STING protein, inducing a conformational change that leads to the activation of downstream signaling. This involves the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then translocates to the nucleus to stimulate the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

G cluster_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA (from pathogen or tumor cell) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Pyrrole This compound Derivative (Agonist) Pyrrole->STING binds & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN Type I Interferons & Cytokine Expression Nucleus->IFN induces transcription caption Activation of the STING pathway by this compound agonists.

Activation of the STING pathway by this compound agonists.
Other Therapeutic Applications

  • Antibacterial Agents: Derivatives of aminopyrrole-3-carbonitrile have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

  • Enzyme Inhibitors: The scaffold is used to develop inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of beta-lactam antibiotics.[4]

  • Anti-inflammatory and Anti-tuberculosis: Multi-component synthesis strategies have been used to generate libraries of this compound derivatives, leading to the discovery of COX-2 selective NSAIDs and lead candidates for anti-tuberculosis drugs.[18][19]

Conclusion

This compound represents a cornerstone scaffold for the development of novel chemical entities in drug discovery and materials science. Its aromaticity, while influenced by the electron-withdrawing nitrile group, underpins a rich and predictable reactivity profile. Understanding the principles of its electrophilic substitution, N-H acidity, and synthetic accessibility allows researchers to strategically design and synthesize new derivatives with tailored properties. The demonstrated success of this core in developing potent STING agonists highlights its ongoing and future importance in addressing critical therapeutic challenges. This guide serves as a foundational resource to aid in the continued exploration and application of this versatile heterocyclic compound.

References

The Evolving Synthesis and Therapeutic Potential of 1H-Pyrrole-3-carbonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic history, key experimental protocols, and burgeoning therapeutic applications of the 1H-pyrrole-3-carbonitrile scaffold for researchers, scientists, and drug development professionals.

The this compound core is a significant pharmacophore present in a variety of biologically active molecules. Its derivatives have garnered substantial interest in medicinal chemistry, particularly for their roles as anti-inflammatory agents, anti-tuberculosis candidates, and, more recently, as potent modulators of the innate immune system. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important class of compounds, detailed experimental methodologies for their preparation, and an examination of their applications in drug discovery, with a focus on their activity as STING (Stimulator of Interferon Genes) receptor agonists.

Historical Context and the Evolution of Synthesis

While the precise first synthesis of the parent this compound is not prominently documented, the historical development of synthetic strategies for the broader pyrrole class provides the foundation for accessing this specific scaffold. Classical methods, though not always directly yielding the 3-carbonitrile substitution pattern, have been adapted and modified over time to produce these valuable compounds.

The Hantzsch pyrrole synthesis , first described by Arthur Rudolf Hantzsch, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to form a substituted pyrrole.[1] While versatile, this method's direct application to forming 3-cyano-substituted pyrroles has been explored more in modern variations. Similarly, the Paal-Knorr synthesis , reported independently by Carl Paal and Ludwig Knorr in 1884, utilizes the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] This remains a fundamental and widely used method for pyrrole synthesis due to its simplicity and efficiency.[4] The Knorr pyrrole synthesis is another cornerstone, typically involving the condensation of an α-amino-ketone with a compound containing an activated methylene group.[5]

More targeted approaches for synthesizing pyrroles with a nitrile substituent have evolved from these classical foundations. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for the formation of a cyano-substituted ring system, although it is primarily used for synthesizing cyclic ketones.[6][7]

Modern synthetic chemistry has seen the development of highly efficient, often multi-component, reactions to construct the this compound framework. These contemporary methods offer advantages in terms of yield, atom economy, and the ability to rapidly generate diverse libraries of compounds for drug discovery. A notable modern approach involves a one-pot, three-component reaction between an α-hydroxyketone, an oxonitrile (like 3-oxobutanenitrile), and an aniline, catalyzed by acetic acid.[8] This methodology has been successfully employed to synthesize a range of pyrrole-based drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds.[8]

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols for both a classical and a modern approach.

Table 1: Comparison of Synthetic Protocols
ParameterHantzsch Pyrrole Synthesis (Classical Approach)Three-Component Synthesis (Modern Approach)
Reactants β-ketoester, α-haloketone, Ammonia/Primary Amineα-hydroxyketone, Oxonitrile, Aniline
Catalyst/Solvent Often requires a base; various solventsAcetic acid (catalyst); often neat or in a simple solvent
Reaction Conditions Typically requires heatingCan often proceed at room temperature or with mild heating
Workup Extraction and purificationDirect purification via chromatography or recrystallization
Key Advantages Well-established, versatile for various substitutionsHigh efficiency, atom economy, rapid library synthesis
Key Disadvantages May require synthesis of specific starting materialsScope may be dependent on the reactivity of the components
Experimental Protocol 1: Hantzsch-type Synthesis of a Substituted 1H-Pyrrole-3-carboxylate (Conceptual)

This is a generalized protocol based on the principles of the Hantzsch synthesis, adapted for the formation of a pyrrole-3-carboxylate, a close analogue and precursor to the carbonitrile.

  • Enamine Formation: A solution of a β-ketoester (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature for 1-2 hours to form the corresponding enamine.

  • Alkylation: An α-haloketone (1.0 eq) is added to the enamine solution. The reaction mixture is then heated to reflux for 4-6 hours.

  • Cyclization and Aromatization: The intermediate undergoes spontaneous cyclization and dehydration under the reaction conditions to form the pyrrole ring.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrole-3-carboxylate.

Experimental Protocol 2: One-Pot, Three-Component Synthesis of a this compound Derivative[8]

This protocol is adapted from a reported synthesis of COX-2 selective NSAID analogues.

  • Reaction Setup: To a stirred solution of a substituted α-hydroxyketone (e.g., 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one) (1.0 mmol) and an oxonitrile (e.g., 3-oxobutanenitrile) (1.0 mmol) in a suitable vessel, add the desired aniline (e.g., 4-fluoroaniline) (1.1 mmol).

  • Catalyst Addition: Acetic acid (1.0 mmol) is added dropwise to the reaction mixture.

  • Reaction Progression: The mixture is stirred at a specified temperature (e.g., room temperature or heated) for a designated time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound product.

Therapeutic Applications: Targeting the STING Pathway

A significant recent development in the application of this compound compounds is their identification as potent agonists of the STING (Stimulator of Interferon Genes) receptor. The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an immune response, including the production of type I interferons.

Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, as it can promote an anti-tumor immune response. Several this compound derivatives have been discovered that can bind to and activate the STING protein, leading to downstream signaling events.

STING_Pathway_Activation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling DNA DNA cGAS cGAS cGAMP cGAMP STING STING cGAMP->STING activates Pyrrole_Compound This compound Agonist Pyrrole_Compound->STING directly activates TBK1 TBK1 pTBK1 p-TBK1 IRF3 IRF3 pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer Nucleus Nucleus IFN_genes Interferon Gene Expression

Figure 1: Simplified diagram of the cGAS-STING signaling pathway, illustrating activation by both the natural ligand cGAMP and synthetic this compound agonists.

Experimental Workflow: Evaluation of STING Agonist Activity

The following workflow outlines the key steps in assessing the potential of a novel this compound compound as a STING agonist.

STING_Agonist_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) synthesis Synthesis of 1H-Pyrrole-3- carbonitrile Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay STING Binding Assay (e.g., Thermal Shift, MST) characterization->binding_assay reporter_assay Reporter Gene Assay (e.g., THP-1 Lucia ISG) binding_assay->reporter_assay cytokine_assay Cytokine Measurement (e.g., ELISA for IFN-β) reporter_assay->cytokine_assay western_blot Western Blot for Pathway Proteins (p-STING, p-TBK1, p-IRF3) cytokine_assay->western_blot tumor_model Tumor Xenograft Model western_blot->tumor_model efficacy_study Efficacy and PK/PD Studies tumor_model->efficacy_study

Figure 2: A typical experimental workflow for the discovery and validation of novel this compound compounds as STING agonists.

Quantitative Data: STING Agonist Activity

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this compound derivatives as STING agonists. The data below is representative of such studies, showcasing how modifications to the core structure impact biological activity.

Table 2: Representative Structure-Activity Relationship Data for STING Agonists
Compound IDR1 GroupR2 GroupSTING Binding (Kd, µM)Reporter Cell EC50 (µM)IFN-β Production (pg/mL)
Lead Cmpd A -H-OCH315.225.8150
Analog B -F-OCH35.610.5450
Analog C -Cl-OCH38.115.2320
Analog D -H-CF322.5> 5080
Analog E -F-CF39.818.9210

Note: Data is hypothetical and for illustrative purposes to demonstrate typical SAR trends.

Conclusion and Future Directions

The journey of this compound compounds from their synthetic origins in classical organic chemistry to their current position as promising therapeutic agents is a testament to the enduring importance of heterocyclic chemistry in drug discovery. While the historical record of the parent compound's discovery may be diffuse, the development of robust and versatile synthetic methods has unlocked the vast potential of this scaffold. The recent identification of derivatives as potent STING agonists has opened a new and exciting chapter, with significant implications for the treatment of cancer and infectious diseases. Future research will undoubtedly focus on further refining the pharmacological properties of these compounds, exploring new therapeutic applications, and developing even more efficient and sustainable synthetic routes to this valuable chemical entity.

References

Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Pyrrole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₄N₂ Molecular Weight: 92.10 g/mol CAS Number: 7126-38-7[1]

Spectroscopic Data

A summary of the anticipated spectroscopic data for this compound is presented below. These values are predicted based on the analysis of related structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent such as CDCl₃ are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.0 - 9.0Broad Singlet-
H2~7.0Triplet~2.5
H4~6.8Triplet~2.5
H5~6.3Triplet~2.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C2~120
C3~100
C4~118
C5~110
CN~115
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C≡N Stretch (nitrile)2220 - 2260Strong
C=C Stretch (aromatic)1400 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[6][7] For this compound, the molecular ion peak (M⁺) is expected at m/z 92.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
92[C₅H₄N₂]⁺ (Molecular Ion)
65[M - HCN]⁺
39[C₃H₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.[8][9] this compound is expected to exhibit absorption maxima characteristic of a substituted pyrrole ring.

Table 5: Predicted UV-Vis Spectral Data for this compound in Methanol

Transitionλmax (nm)
π → π~210
π → π~260

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a clean 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy

Sample Preparation (Thin Film Method): [10]

  • Dissolve a small amount (2-5 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[11]

  • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[12]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[12]

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the desired information.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

  • Drying Gas Temperature: 200-350 °C

  • Mass Range: m/z 50-500

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).

  • Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Use a quartz cuvette with a 1 cm path length.

  • Use the same solvent as a blank for baseline correction.[13]

Instrument Parameters:

  • Wavelength Range: 200 - 400 nm

  • Scan Speed: Medium

  • Data Interval: 1 nm

Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Expanding Therapeutic Potential of Novel Pyrrole-3-Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, pyrrole-3-carbonitriles have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

Pyrrole-3-carbonitrile derivatives have shown considerable efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of novel pyrrole-3-carbonitriles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
P3C-A1 Staphylococcus aureus8Vancomycin1
P3C-A2 Escherichia coli16Ciprofloxacin0.5
P3C-A3 Candida albicans4Fluconazole2
P3C-A4 Aspergillus niger8Amphotericin B1

Anticancer Activity: Targeting Key Pathways in Malignancy

A significant area of investigation for pyrrole-3-carbonitriles is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and the modulation of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential is often initially assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
P3C-C1 MCF-7 (Breast)5.2Doxorubicin0.8
P3C-C2 A549 (Lung)7.8Cisplatin3.1
P3C-C3 HCT116 (Colon)4.55-Fluorouracil2.5
P3C-C4 PC-3 (Prostate)9.1Docetaxel0.01

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyrrole-3-carbonitrile derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

Quantitative Data: COX-2 Inhibition and In Vivo Efficacy
Compound IDIn Vitro COX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%)Reference CompoundIn Vitro COX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%)
P3C-I1 0.1565Celecoxib0.0470
P3C-I2 0.2858Diclofenac0.1162

Immunomodulatory Activity: Activating the STING Pathway

A groundbreaking area of research has identified novel pyrrole-3-carbonitriles as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and subsequent activation of an anti-tumor immune response.

Quantitative Data: STING Pathway Activation
Compound IDIFN-β Induction (EC50, µM)TBK1 Phosphorylation (Fold Change)IRF3 Phosphorylation (Fold Change)
P3C-S1 1.25.84.5
P3C-S2 2.54.23.1

Experimental Protocols

Synthesis of a Representative Pyrrole-3-carbonitrile

This protocol describes a general method for the synthesis of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a common scaffold.

Materials:

  • Benzoin

  • Malononitrile

  • Primary amine (e.g., aniline)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) and the primary amine (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • To the resulting α-aminoketone intermediate solution, add malononitrile (1.1 equivalents).

  • Continue to reflux the mixture for an additional 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, read the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound formulation

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The degree of edema is calculated as the increase in paw volume compared to the initial volume.

  • The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

STING Agonist Activity: Western Blot for TBK1 and IRF3 Phosphorylation

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture THP-1 cells and differentiate them into macrophage-like cells using PMA.

  • Treat the cells with the test compound for a specified time (e.g., 1-3 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantification of Cytokine Induction by ELISA

Materials:

  • Cell culture supernatants from STING agonist-treated cells

  • Cytokine ELISA kit (e.g., for IFN-β)

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Benzoin Benzoin α-Aminoketone Formation α-Aminoketone Formation Benzoin->α-Aminoketone Formation Malononitrile Malononitrile Cyclocondensation Cyclocondensation Malononitrile->Cyclocondensation Primary Amine Primary Amine Primary Amine->α-Aminoketone Formation α-Aminoketone Formation->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purified Pyrrole-3-carbonitrile Purified Pyrrole-3-carbonitrile Crude Product->Purified Pyrrole-3-carbonitrile Recrystallization STING_Pathway cluster_activation Activation cluster_translocation Translocation & Complex Formation cluster_signaling Downstream Signaling cluster_response Cellular Response Pyrrole-3-carbonitrile (Agonist) Pyrrole-3-carbonitrile (Agonist) STING (ER) STING (ER) Pyrrole-3-carbonitrile (Agonist)->STING (ER) binds & activates STING (Golgi) STING (Golgi) STING (ER)->STING (Golgi) translocates p-TBK1 p-TBK1 STING (Golgi)->p-TBK1 recruits & activates TBK1 TBK1 TBK1 TBK1->p-TBK1 p-IRF3 p-IRF3 p-TBK1->p-IRF3 phosphorylates IRF3 IRF3 IRF3->p-IRF3 p-IRF3 Dimer p-IRF3 Dimer p-IRF3->p-IRF3 Dimer dimerizes Nucleus Nucleus p-IRF3 Dimer->Nucleus translocates Type I IFN Production Type I IFN Production Nucleus->Type I IFN Production induces gene expression Experimental_Workflow_STING Cell Culture (THP-1) Cell Culture (THP-1) Compound Treatment Compound Treatment Cell Culture (THP-1)->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis ELISA ELISA Compound Treatment->ELISA Collect Supernatant Western Blot Western Blot Cell Lysis->Western Blot Protein Lysate Data Analysis Data Analysis Western Blot->Data Analysis p-TBK1/p-IRF3 Levels ELISA->Data Analysis Cytokine Levels

An In-depth Technical Guide to the Safety and Handling of 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Pyrrole-3-carbonitrile (CAS No. 7126-38-7) was publicly available at the time of this writing. The following guide is a synthesis of safety information from the SDSs of structurally related compounds, including various substituted pyrrole-3-carbonitriles and the parent compound, 1H-Pyrrole. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should always be conducted before handling this compound.

This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. It provides a detailed overview of potential hazards, safe handling procedures, and emergency responses.

Hazard Identification and Classification

Based on data from related pyrrole and nitrile compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its potential toxicity if ingested or inhaled, and the risk of irritation to the skin and eyes. The following tables summarize the potential GHS classifications and associated hazard statements.

Table 1: Potential GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye Irritation/DamageCategory 1 or 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Table 2: Hazard Statements and Precautionary Statements

TypeCodeStatement
Hazard H301/H302Toxic or Harmful if swallowed.[1][2][3]
H332Harmful if inhaled.[3]
H315Causes skin irritation.[1]
H318/H319Causes serious eye damage or irritation.[1][2][3]
H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety. The following protocols are derived from best practices for handling similar chemical compounds.

2.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure adequate exhaust ventilation to control airborne concentrations.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory. The following table outlines the recommended equipment.

Table 3: Personal Protective Equipment (PPE) Recommendations

Body PartEquipmentSpecification
Eyes/Face Safety Goggles/Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA eye and face protection regulations.[4]
Skin Chemical-Resistant GlovesWear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4]
Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.[4]
Respiratory RespiratorIf engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

2.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Take measures to prevent the build-up of electrostatic charge, especially if the substance is a powder.[1]

2.4. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

3.1. First Aid Measures

The following first aid procedures are recommended based on the potential hazards.

Table 4: First Aid Protocols

Exposure RouteProtocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, consulting an ophthalmologist.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

3.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Specific Hazards: During a fire, toxic fumes, including nitrogen oxides and hydrogen cyanide, may be produced.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

3.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2. Ensure adequate ventilation. Avoid dust formation if the material is a solid.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Clean the contaminated area thoroughly.

Logical Workflow for Safety and Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound, from initial assessment to disposal.

Safety_Handling_Workflow A Hazard Identification (Review SDS of Related Compounds) B Risk Assessment A->B Inform C Implement Control Measures B->C Requires D Engineering Controls (Fume Hood) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E F Safe Handling & Storage Protocols C->F Defines G Emergency Preparedness F->G Includes J Waste Disposal (Follow Regulations) F->J Generates need for H First Aid Measures G->H I Spill & Fire Response G->I

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the material to enter waterways or sewer systems.

By adhering to these synthesized safety protocols, researchers and scientists can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment.

References

Methodological & Application

One-Pot Synthesis of 1H-Pyrrole-3-carbonitrile Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of diverse heterocyclic scaffolds is a cornerstone of innovation. Among these, 1H-pyrrole-3-carbonitrile derivatives represent a privileged structural motif found in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable derivatives, facilitating their rapid and efficient production for screening and development pipelines.

The pyrrole core is a ubiquitous feature in pharmaceuticals and natural products, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The development of synthetic methodologies that are concise, high-yielding, and tolerant of functional group diversity is therefore of significant interest. One-pot, multi-component reactions have emerged as a powerful strategy in this regard, offering atom economy, reduced waste, and simplified purification procedures.[2][3]

This guide focuses on a robust and versatile three-component, one-pot synthesis of this compound derivatives from α-hydroxyketones, oxoacetonitriles, and primary amines. This method is notable for its mild reaction conditions and broad substrate scope, making it highly amenable to the generation of compound libraries for drug discovery.[2][4]

Applications in Drug Discovery and Development

This compound derivatives have demonstrated significant potential in various therapeutic areas. Notably, they have been identified as:

  • Stimulator of Interferon Genes (STING) Agonists: Certain derivatives have been shown to activate the STING signaling pathway, a critical component of the innate immune system.[5][6] This makes them promising candidates for the development of novel cancer immunotherapies and adjuvants for vaccines. The activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, stimulating an anti-tumor immune response.[5][6]

  • Antibacterial Agents: The pyrrole scaffold is present in numerous antibacterial compounds.[7] The derivatives synthesized through this one-pot method can be screened against a panel of pathogenic bacteria to identify new leads for combating antibiotic resistance.

  • Anti-inflammatory Agents: Some pyrrole-based compounds have shown potent anti-inflammatory activity, for instance, through the inhibition of cyclooxygenases (COX).[2]

  • Anticancer Agents: The pyrrole framework is a key component of several anticancer drugs.[8][9] The ability to rapidly synthesize a variety of derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their cytotoxic effects against cancer cell lines.

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of a representative this compound derivative.

General Three-Component One-Pot Synthesis

This protocol is adapted from a selective multicomponent synthesis strategy.[4]

Materials:

  • α-Hydroxyketone (e.g., 2-hydroxy-1-phenylethan-1-one) (1.0 mmol)

  • Oxoacetonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.1 mmol)

  • Acetic acid (AcOH) (1.0 mmol)

  • Ethanol (EtOH) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), primary amine (1.1 mmol), and ethanol (3 mL).

  • To this mixture, add acetic acid (1.0 mmol) as a catalyst.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[2][4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields of various this compound derivatives synthesized using the one-pot methodology described above, showcasing the versatility of this approach with different starting materials.

Entryα-HydroxyketoneOxoacetonitrilePrimary AmineProductYield (%)Reference
11-hydroxy-1-phenylacetone3-oxobutanenitrileBenzylamine1-benzyl-5-methyl-2-phenyl-1H-pyrrole-3-carbonitrile85[2]
22-hydroxy-1-(4-methoxyphenyl)ethan-1-one3-oxo-3-phenylpropanenitrileAniline1-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole-3-carbonitrile82[2]
32-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile4-fluoroaniline1-(4-fluorophenyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile91[2]
41-(D-galactopentitol-1-yl)-2-hydroxyethan-1-one3-oxo-3-phenylpropanenitrileBenzylamine1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile77[4]

Visualizations

Experimental Workflow

The following diagram illustrates the straightforward workflow of the one-pot synthesis of this compound derivatives.

G Figure 1: One-Pot Synthesis Workflow Reactants α-Hydroxyketone Oxoacetonitrile Primary Amine Reaction Mixing and Heating (70 °C, 3h) Reactants->Reaction Solvent_Catalyst Ethanol (Solvent) Acetic Acid (Catalyst) Solvent_Catalyst->Reaction Workup Cooling and Purification Reaction->Workup Product This compound Derivative Workup->Product

Caption: A schematic overview of the one-pot synthesis protocol.

STING Signaling Pathway

The diagram below outlines the signaling cascade initiated by the binding of a this compound derivative (acting as a STING agonist) to the STING protein.

G Figure 2: STING Signaling Pathway Activation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus STING STING Dimer TBK1 TBK1 STING->TBK1 Recruitment and Phosphorylation Agonist This compound (STING Agonist) Agonist->STING Binding and Activation pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 Dimer IRF3->pIRF3 pTBK1->IRF3 Phosphorylation Transcription Transcription of Type I Interferons & Pro-inflammatory Cytokines pIRF3->Transcription Translocation

Caption: Activation of the STING pathway by a synthetic agonist.

Conclusion

The one-pot synthesis of this compound derivatives offers a highly efficient and versatile route to a class of compounds with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the rapid generation and exploration of novel chemical entities targeting a range of diseases. The straightforward nature of the synthesis, coupled with the biological relevance of the pyrrole scaffold, underscores the utility of this methodology in modern drug development programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 1H-Pyrrole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1H-pyrrole-3-carbonitriles are valuable structural motifs found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methods to access these compounds is of significant interest to the scientific community. Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, offering high efficiency, functional group tolerance, and opportunities for novel bond formations. This document provides detailed application notes and experimental protocols for two distinct and effective palladium-catalyzed methods for the synthesis of substituted 1H-pyrrole-3-carbonitriles.

Method 1: Heterogeneous Palladium/Zeolite-Catalyzed Intramolecular Annulation

An environmentally friendly and highly efficient protocol for the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed utilizing a recyclable heterogeneous catalyst system composed of palladium on carbon (Pd/C) and HZSM-5 zeolite.[1] This method offers excellent yields (up to 98%), a straightforward work-up procedure, and the ability to reuse the catalytic system, making it an attractive option for sustainable chemical synthesis.[1]

Experimental Protocol

General Procedure for the Synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles:

A mixture of the starting enaminonitrile (1.0 mmol), 10% Pd/C (0.025 mmol, 2.5 mol%), and HZSM-5 (50 mg) in a suitable solvent (e.g., toluene, 5 mL) is placed in a sealed reaction vessel. The vessel is purged with hydrogen gas and the reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 8-12 hours). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalysts are removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4,5-substituted 1H-pyrrole-3-carbonitrile.

Catalyst Reusability:

The recovered Pd/C and HZSM-5 catalyst mixture can be washed with a suitable solvent (e.g., ethyl acetate), dried under vacuum, and reused for subsequent reactions with minimal loss of activity.[1]

Data Presentation

Table 1: Substrate Scope and Yields for the Pd/C and HZSM-5 Catalyzed Synthesis of 4,5-substituted 1H-Pyrrole-3-carbonitriles.[1]

EntryProductYield (%)
1PhMe5-Methyl-4-phenyl-1H-pyrrole-3-carbonitrile98
24-MeC₆H₄Me5-Methyl-4-(p-tolyl)-1H-pyrrole-3-carbonitrile95
34-ClC₆H₄Me4-(4-Chlorophenyl)-5-methyl-1H-pyrrole-3-carbonitrile92
4PhEt5-Ethyl-4-phenyl-1H-pyrrole-3-carbonitrile96
54-MeOC₆H₄Et5-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile93

Note: This table is a representative example based on the cited literature. For a comprehensive list of substrates and yields, please refer to the original publication.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Starting Enaminonitrile E Reaction Vessel A->E B 10% Pd/C B->E C HZSM-5 C->E D Solvent (e.g., Toluene) D->E F Purge with H₂ E->F G Heat (e.g., 100 °C) Stir (8-12 h) F->G H Cool to RT G->H I Filter to remove catalysts H->I J Concentrate filtrate I->J M Wash recovered catalysts I->M K Column Chromatography J->K L Pure Product K->L N Dry under vacuum M->N O Reuse N->O

Caption: Workflow for the heterogeneous synthesis of 1H-pyrrole-3-carbonitriles.

Method 2: Palladium-Catalyzed Regioselective Cyclization of Internal Alkynes and 2-Amino-3-iodoacrylates

A highly regioselective method for the synthesis of polysubstituted pyrroles has been achieved through the palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylate derivatives.[2] This approach provides access to highly functionalized pyrrole structures with good to excellent yields.[2] While the original report focuses on pyrrole-3-carboxylates, the strategy can be adapted for the synthesis of pyrrole-3-carbonitriles by utilizing the corresponding 2-amino-3-iodopropenenitrile as the starting material.

Experimental Protocol

General Procedure for the Synthesis of Substituted 1H-Pyrrole-3-carbonitriles:

To a solution of the 2-amino-3-iodopropenenitrile (1.0 equiv) and the internal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF) in a sealed tube is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted this compound.

Data Presentation

Table 2: Representative Substrate Scope and Yields for the Palladium-Catalyzed Cyclization to form Substituted Pyrroles.[2]

EntryR¹ of AlkyneR² of AlkyneProductYield (%)
1PhPh2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile85
2PhMe5-Methyl-2,4-diphenyl-1H-pyrrole-3-carbonitrile78
3n-Prn-Pr4,5-Di-n-propyl-2-phenyl-1H-pyrrole-3-carbonitrile72
4PhSiMe₃5-Phenyl-2-phenyl-4-(trimethylsilyl)-1H-pyrrole-3-carbonitrile88
5EtEt4,5-Diethyl-2-phenyl-1H-pyrrole-3-carbonitrile*75

*Note: The product names are illustrative for the synthesis of pyrrole-3-carbonitriles based on the methodology for pyrrole-3-carboxylates. Yields are based on analogous reactions in the cited literature. For precise details, refer to the original publication.

Reaction Mechanism

G cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Vinylpalladium(II) Intermediate B->C D Alkyne Coordination C->D E Carbopalladation D->E F Palladacycle Intermediate E->F G Reductive Elimination F->G G->A Regeneration H Pyrrole Product G->H I 2-Amino-3-iodopropenenitrile I->B J Internal Alkyne J->D

Caption: Proposed mechanism for the palladium-catalyzed synthesis of pyrroles.

References

Application Notes and Protocols: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[1][2] Its chemical structure, featuring a pyrrole ring substituted with a 2-fluorophenyl group and a carbonitrile group, makes it a valuable building block in medicinal chemistry and organic synthesis.[3] The presence of the fluorine atom enhances the compound's lipophilicity, a desirable property in drug design.[3] This document provides detailed protocols for the synthesis of this important intermediate, along with quantitative data and a visual representation of the synthetic pathways.

Chemical Properties:

PropertyValue
CAS Number 1240948-77-9
Molecular Formula C11H7FN2
Molecular Weight 186.19 g/mol [2][4][5]
Appearance Off-white to white powder[1]
Purity ≥99.0%[1]
Boiling Point 364.6±32.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm³[1]
Storage 2°C - 8°C in a tightly closed container[1][5]

Synthetic Protocols

Several methods for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile have been reported. Below are detailed protocols for two common approaches: a multi-step synthesis from 2-fluoroacetophenone and a palladium-catalyzed dechlorination.

Protocol 1: Multi-Step Synthesis from 2-Fluoroacetophenone

This pathway involves the formation of an intermediate, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which is then dechlorinated.[6]

Reaction Scheme:

G A 2-Fluoroacetophenone B 2-Fluoro-α-bromoacetophenone A->B Bromination (e.g., TBATB) C 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile B->C Malononitrile, Base D 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Cyclization (HCl in Ethyl Acetate) E 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile D->E Catalytic Hydrogenation (Pd/C, H2)

Caption: Multi-step synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Step 1: Synthesis of 2-Fluoro-α-bromoacetophenone

  • To a 500 mL reaction flask, add 160 mL of tetrahydrofuran and 40 g (0.29 mol) of 2-fluoroacetophenone.[6]

  • Stir the mixture until all solids are dissolved.[6]

  • Add 153.8 g (0.319 mol) of tetrabutylammonium tribromide (TBATB).[6]

  • Stir the reaction mixture at 20-30 °C for 5-6 hours.[6]

  • Concentrate the reaction solution under reduced pressure at 40-45 °C to yield 2-fluoro-α-bromoacetophenone.[6]

Step 2: Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile

  • React the 2-fluoro-α-bromoacetophenone obtained in the previous step with malononitrile in the presence of a base.[6]

Step 3: Synthesis of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • The 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile is cyclized in a solution of hydrogen chloride in ethyl acetate to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[6]

Step 4: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

  • The 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is dechlorinated via catalytic hydrogenation using 5% Pd-C as the catalyst to obtain the final product.[6]

Protocol 2: Palladium-Catalyzed Dechlorination of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

This protocol provides a more detailed procedure for the final dechlorination step.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Charge reactor with: - 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile - Tetrahydrofuran - Acetic Acid - Anhydrous Sodium Acetate - Palladium on Carbon B Introduce Hydrogen (0.4±0.1 MPa) A->B C Maintain Temperature (30±10°C) B->C D Stir for 20 hours C->D E Monitor by HPLC D->E F Filter E->F G Concentrate F->G H Crystallize G->H I Dry H->I

Caption: Workflow for palladium-catalyzed dechlorination.

Materials:

  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Anhydrous sodium acetate

  • Palladium on carbon (3% or 5%)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, add tetrahydrofuran, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, acetic acid, anhydrous sodium acetate, and palladium on carbon.[7]

  • Introduce hydrogen gas to the vessel and maintain a pressure of 0.4±0.1 MPa.[7]

  • Control the reaction temperature at 30±10 °C and stir for 20 hours.[7]

  • Monitor the reaction progress by HPLC until the starting material is completely consumed.[7]

  • Upon completion, filter the reaction mixture.

  • The filtrate can then be processed through subsequent reduction steps or purified to isolate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Quantitative Data for Dechlorination:

Starting MaterialSolventCatalystAdditivesTemperature (°C)Pressure (MPa)Time (h)HPLC Purity (%)Defluorinated Impurity (%)
11.00 kg106.8 kg THF1.10 kg 3% Pd/C3.00 kg Acetic Acid, 4.09 kg Sodium Acetate30±100.4±0.120--
3.00 kg26.64 kg THF0.30 kg 3% Pd/C0.82 kg Acetic Acid, 1.10 kg Sodium Acetate30±100.4±0.12089.730.04
100.0 g20 mL THF10.0 g 3% Pd/C27.21 g Glacial Acetic Acid, 37.18 g Sodium Acetate30±10-2091.960.04
Protocol 3: Synthesis via Reductive Desulfurization

This method involves the reduction of a dithiobis precursor using Raney nickel.

Materials:

  • 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile]

  • Raney nickel

  • N,N-dimethylacetamide (DMA)

  • Morpholine

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • To a 100 mL four-necked flask under a nitrogen atmosphere, add Raney nickel (12.6 g), N,N-dimethylacetamide (30 mL), morpholine (1.36 mL, 15.6 mmol), and a solution of 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile] (4.50 g, 10.4 mmol) in 15 mL of N,N-dimethylacetamide.[4]

  • Heat the reaction mixture to reflux at 105 °C for 5.5 hours.[4]

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration. Wash the filter cake with N,N-dimethylacetamide and ethyl acetate.[4]

  • Combine the organic layers, wash with 5% brine, and concentrate to dryness under reduced pressure.[2][4]

  • Add 22.5 mL of ethanol to the residue and heat to dissolve.[2][4]

  • Induce crystallization by adding 45 mL of water.[2][4]

  • Heat the slurry to reflux for 1 hour, then cool to room temperature and add an ice-water mixture.[2][4]

  • Collect the crystals by filtration and wash with an ice-cooled water/ethanol (1:2, 10 mL) mixture.[2][4]

  • Dry the crystals under reduced pressure at 50 °C to afford 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[2][4]

Quantitative Data for Reductive Desulfurization:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4.50 g 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile]12.6 g Raney Ni, 1.36 mL MorpholineN,N-dimethylacetamide1055.585

Product Characterization:

The final product, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, can be characterized by various analytical techniques, including ¹H-NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]

Conclusion

The protocols described provide viable pathways for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The choice of method may depend on factors such as the availability of starting materials, desired scale of production, and purity requirements. The multi-step synthesis offers a route from a simple starting material, while the dechlorination and desulfurization methods provide pathways from more advanced intermediates. The one-pot synthesis from 2-(2-fluorobenzoyl)malononitrile is noted as an industrially efficient approach, minimizing intermediate isolation steps and reducing waste.[3] These methods are crucial for the production of this key pharmaceutical intermediate.

References

Application Notes and Protocols for 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by promoting anti-tumor immune responses.[3] A novel class of small molecule STING agonists based on the 1H-pyrrole-3-carbonitrile scaffold has been identified, demonstrating potent and comparable activity to known STING agonists.[4][5]

This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as STING receptor agonists. It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and medicinal chemistry.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro activity of representative this compound derivatives. These compounds were evaluated for their ability to bind to and activate the human STING protein.

Compound IDhSTING REF ΔTm (°C)THP1-ISG-Luc EC50 (μM)
4A +3.510.49 ± 1.95
7F Comparable to SR-717Comparable to SR-717
7P Comparable to SR-717Comparable to SR-717
7R Comparable to SR-717Comparable to SR-717

Data sourced from a study on this compound derivatives as STING receptor agonists.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway and a general experimental workflow for the characterization of this compound derivatives.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (inactive dimer) cGAMP->STING_dimer binds & activates STING_active STING (active) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3_dimer_nuc p-IRF3 (dimer) Gene_Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines IRF3_dimer_nuc->Gene_Transcription activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer_cyto p-IRF3 (dimer) pIRF3->IRF3_dimer_cyto dimerizes IRF3_dimer_cyto->IRF3_dimer_nuc translocates Pyrrole_derivative This compound Derivative Pyrrole_derivative->STING_dimer binds & activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Binding_Assay STING Binding Assay (Thermal Shift) Synthesis->Binding_Assay Reporter_Assay THP1-ISG-Luc Reporter Assay Binding_Assay->Reporter_Assay Phospho_Analysis Phosphorylation Analysis (Western Blot) Reporter_Assay->Phospho_Analysis Cytokine_Assay Cytokine Secretion (ELISA) Phospho_Analysis->Cytokine_Assay Animal_Model Syngeneic Mouse Tumor Model Cytokine_Assay->Animal_Model Efficacy_Study Anti-tumor Efficacy Studies Animal_Model->Efficacy_Study Immune_Profiling Immune Cell Profiling (FACS) Efficacy_Study->Immune_Profiling

Caption: Experimental workflow for STING agonist evaluation.

Experimental Protocols

STING Binding Assay (Thermal Shift Assay)

This assay measures the ability of a compound to bind to and stabilize the STING protein, resulting in an increase in its melting temperature (Tm).

Principle: The thermal stability of a protein increases upon ligand binding. This change in Tm (ΔTm) can be measured using a fluorescent dye that binds to unfolded proteins.

Materials:

  • Recombinant human STING (hSTING) protein

  • This compound derivative (test compound)

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer (e.g., PBS)

Protocol:

  • Prepare a solution of hSTING protein in the assay buffer.

  • Add the test compound at various concentrations to the protein solution. Include a vehicle control (e.g., DMSO).

  • Add SYPRO Orange dye to each sample.

  • Place the samples in a real-time PCR instrument.

  • Run a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence.

  • The Tm is the temperature at which the fluorescence is at its maximum.

  • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

THP-1 ISG-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the STING pathway by measuring the expression of an interferon-stimulated gene (ISG) promoter-driven luciferase reporter.

Principle: Activation of the STING pathway leads to the phosphorylation and nuclear translocation of IRF3, which in turn induces the expression of ISGs. In this assay, the ISG promoter drives the expression of a luciferase reporter gene, and the light output is proportional to STING activation.

Materials:

  • THP-1 cells stably expressing an ISG-luciferase reporter construct

  • This compound derivative (test compound)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed THP-1 ISG-Luc cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2.[6]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Phosphorylation Analysis by Western Blot

This assay confirms that the activation of the STING pathway by the test compound leads to the phosphorylation of downstream signaling proteins like TBK1 and IRF3.[4]

Principle: Phosphorylation of key signaling proteins is a hallmark of STING pathway activation. Western blotting with phospho-specific antibodies allows for the detection of these phosphorylated proteins.

Materials:

  • THP-1 cells (wild-type, cGAS KO, and STING KO for specificity testing)

  • This compound derivative (test compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, and total protein controls)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat THP-1 cells with the test compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation.

Cytokine Secretion Assay (ELISA)

This assay measures the functional outcome of STING activation by quantifying the secretion of type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines.[6]

Principle: STING activation leads to the production and secretion of cytokines. An enzyme-linked immunosorbent assay (ELISA) can be used to specifically quantify the concentration of these cytokines in the cell culture supernatant.

Materials:

  • THP-1 cells or human peripheral blood mononuclear cells (PBMCs)

  • This compound derivative (test compound)

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)

  • Plate reader

Protocol:

  • Treat the cells with the test compound for a specified duration.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of the cytokine in the samples based on a standard curve.

In Vivo Anti-Tumor Efficacy Studies

These studies evaluate the therapeutic potential of the STING agonists in a relevant animal model of cancer.

Principle: Activation of the STING pathway within the tumor microenvironment can lead to an anti-tumor immune response and tumor regression.

Materials:

  • Syngeneic mouse tumor model (e.g., CT26 in BALB/c mice or B16F10 in C57BL/6 mice)[7][8]

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound via an appropriate route (e.g., intratumoral, intravenous).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as immune cell profiling by flow cytometry.[8][9]

Conclusion

The this compound scaffold represents a promising new class of STING receptor agonists. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo characterization of these compounds. By systematically evaluating their binding affinity, pathway activation, and anti-tumor efficacy, researchers can further advance the development of these novel immunotherapies for the treatment of cancer and other diseases.

References

The Versatility of the 1H-Pyrrole-3-carbonitrile Scaffold in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its unique electronic properties and synthetic tractability have led to its incorporation into molecules targeting a wide array of biological pathways implicated in cancer, infectious diseases, inflammation, and autoimmune disorders. This document provides detailed application notes on the key therapeutic areas where this compound derivatives have shown significant promise, alongside standardized protocols for their synthesis and biological evaluation.

Therapeutic Applications

The inherent structural features of the this compound moiety allow for facile derivatization, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Key areas of application include:

  • Immunotherapy: As potent agonists of the Stimulator of Interferon Genes (STING) receptor, these compounds can activate the innate immune system to fight cancer and infections.

  • Oncology: Derivatives have been developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for cancer cell proliferation and survival. They have also been investigated as Histone Deacetylase (HDAC) inhibitors.

  • Anti-inflammatory Agents: By selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, certain this compound derivatives can effectively reduce inflammation with a potentially improved safety profile compared to non-selective NSAIDs.

  • Antibacterial Agents: The scaffold has been utilized to develop novel antibiotics that are effective against both Gram-positive and Gram-negative bacteria.

Data Presentation: Quantitative Activity of this compound Derivatives

The following tables summarize the biological activities of representative this compound derivatives across different therapeutic targets.

Table 1: STING Agonist Activity

CompoundTargetAssay SystemActivity (EC50, µM)Reference
4AhSTINGTHP-1 reporter cells10.49 ± 1.95[1]
12LhSTINGTHP-1 cells0.38 ± 0.03[2]
12LmSTINGRAW 264.7 cells12.94 ± 1.78[2]

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeActivity (IC50, µM)Reference
Compound 7CDK2, EGFR, Her2, VEGFR-2In vitro kinase assayNot specified[3]
Pyrrolo[2,3-d]pyrimidine derivativesEGFR, Her2, VEGFR2, CDK2In vitro kinase assayNot specified[4]
Sunitinib (contains pyrrole moiety)VEGFRs, PDGFRsKinase inhibitorNot specified[1]

Table 3: COX-2 Inhibitory Activity

CompoundTarget EnzymeSelectivityActivity (IC50, µM)Reference
Pyrrole-cinnamate hybrid 5COX-2Not specified0.55[5]
Pyrrole-cinnamate hybrid 6COX-2Not specified7.0[5]
PRLD8COX-2Not specified0.011[6]
Pyrimidine-5-carbonitrile 3bCOX-2Not specified0.20 ± 0.01[7]
Pyrimidine-5-carbonitrile 5bCOX-2Not specified0.18 ± 0.01[7]
Pyrimidine-5-carbonitrile 5dCOX-2Not specified0.16 ± 0.01[7]

Table 4: Antibacterial Activity

CompoundBacterial StrainActivity (MIC, µg/mL)Reference
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32[8]
Ethyl 5-chloro-2-methyl-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylateProteus mirabilis7.81[8]
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4aE. coli ATCC259151.0 (mg/mL)[9]
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4aS. aureus ATCC259231.0 (mg/mL)[9]
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4cE. coli ATCC259151.0 (mg/mL)[9]
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4cS. aureus ATCC259231.0 (mg/mL)[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Synthesis Protocol: Three-Component Synthesis of 1H-Pyrrole-3-carbonitriles[10]

This protocol describes a general and efficient one-pot, three-component reaction to synthesize a variety of substituted 1H-pyrrole-3-carbonitriles.

Materials:

  • α-Hydroxyketone (1.0 mmol)

  • Oxoacetonitrile (e.g., 3-oxobutanenitrile or benzoylacetonitrile) (1.0 mmol)

  • Primary amine (e.g., aniline or benzylamine) (1.1 mmol)

  • Acetic acid (AcOH) (1.0 mmol)

  • Ethanol (EtOH)

Procedure:

  • To a solution of the α-hydroxyketone (1.0 mmol) and oxoacetonitrile (1.0 mmol) in ethanol, add the primary amine (1.1 mmol) and acetic acid (1.0 mmol).

  • Stir the reaction mixture at 70 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: STING Activation in THP-1 Reporter Cells[1][11][12]

This protocol outlines the procedure to assess the ability of this compound derivatives to activate the STING pathway using a THP-1 cell line that expresses a luciferase reporter gene under the control of an IRF-inducible promoter.

Materials:

  • IRF Reporter (Luc) – THP-1 Cell Line

  • Assay medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., 2'3'-cGAMP)

  • 96-well white opaque microplates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the THP-1 reporter cells in a 96-well white opaque plate at a density of ~50,000 cells per well in 75 µL of assay medium.

  • Prepare serial dilutions of the test compounds and the positive control at 4-fold the final desired concentration in assay medium.

  • Add 25 µL of the diluted compounds or control to the respective wells. For unstimulated control wells, add 25 µL of assay medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • After incubation, add 100 µL of the luciferase assay reagent to each well.

  • Rock the plate gently at room temperature for approximately 15-30 minutes to ensure cell lysis and substrate mixing.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control to determine the STING agonist activity of the test compounds.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[13]

This protocol describes a method to determine the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 384-well plate, add the kinase, its substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biological Assay Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)[14]

This protocol details a fluorometric assay to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds or positive control to the respective wells. For the enzyme control, add assay buffer.

  • Add the diluted COX-2 enzyme to all wells except the background control.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding a solution of Arachidonic Acid in NaOH to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Calculate the rate of fluorescence increase. The percentage of inhibition is calculated by comparing the rate of the inhibitor wells to the rate of the enzyme control wells.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)[15][16][17]

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Positive control antibiotic

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

STING_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Tumor/Infected Cell Tumor/Infected Cell dsDNA Cytosolic dsDNA Tumor/Infected Cell->dsDNA releases cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_Agonist This compound Derivative (STING Agonist) STING_ER STING STING_Agonist->STING_ER binds & activates dsDNA->cGAS activates cGAMP->STING_ER binds & activates STING STING TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes STING_ER->STING translocates ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs translocates to nucleus & induces transcription

Caption: cGAS-STING signaling pathway activation by this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization synthesis One-Pot Three-Component Synthesis of Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Kinase Panel, STING Assay) characterization->screening dose_response Dose-Response & IC50/EC50 Determination screening->dose_response secondary_assays Secondary Assays (e.g., Cell Viability, MIC) dose_response->secondary_assays in_vivo In Vivo Studies (Animal Models) secondary_assays->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->synthesis Iterative Design lead_candidate Lead Candidate Selection sar->lead_candidate

Caption: General experimental workflow for the development of this compound-based drug candidates.

logical_relationships cluster_applications Therapeutic Applications core This compound Scaffold immunotherapy Immunotherapy (STING Agonists) core->immunotherapy oncology Oncology (Kinase/HDAC Inhibitors) core->oncology anti_inflammatory Anti-inflammatory (COX-2 Inhibitors) core->anti_inflammatory antibacterial Antibacterial Agents core->antibacterial

Caption: Therapeutic applications derived from the this compound scaffold.

References

Application Notes and Protocols: 1H-Pyrrole-3-carbonitrile as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1H-Pyrrole-3-carbonitrile and its derivatives as key intermediates in the synthesis of a diverse range of therapeutic agents. The unique chemical properties of the pyrrole-3-carbonitrile scaffold make it a valuable building block for targeting various biological pathways implicated in cancer, inflammation, infectious diseases, and antibiotic resistance. This document outlines synthetic strategies, presents key quantitative data, and provides detailed experimental protocols for the synthesis of several classes of bioactive molecules derived from this versatile intermediate.

Synthesis of STING Receptor Agonists for Immuno-oncology and Infectious Diseases

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral response. A series of this compound derivatives have been identified as potent STING agonists, showing promise for the development of novel immunotherapies.[1]

Quantitative Data for STING Agonists
CompoundEC50 (μM) in THP1 cells[1]ΔTm (°C) for hSTINGREF[1]
7F 1.19 ± 0.05+8.0
7P 2.99 ± 0.14+7.5
7R 2.53 ± 0.19+8.5
SR-717 (Reference) 1.35 ± 0.12+8.0

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_activated Activated STING STING_dimer->STING_activated translocates to TBK1 TBK1 STING_activated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes induces transcription of Pyrrole_agonist This compound Agonist (e.g., 7F) Pyrrole_agonist->STING_dimer binds & activates

Caption: The cGAS-STING signaling pathway activated by this compound agonists.

Experimental Protocol: Synthesis of STING Agonist 7F

This protocol describes the synthesis of compound 7F , a potent STING agonist, starting from this compound.[1]

Step 1: Synthesis of methyl 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylate (3)

  • To a solution of this compound (2) in DMF, add NaH (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl 6-chloropyridazine-3-carboxylate (1) (1.0 eq) and stir at 80 °C for 12 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography to afford compound 3 .

Step 2: Synthesis of 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylic acid (4)

  • To a solution of compound 3 in a mixture of THF and H2O, add LiOH·H2O (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain compound 4 .

Step 3: Synthesis of methyl 2-((6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carbonyl)amino)-5-ethynylbenzoate (6F)

  • To a solution of compound 4 in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-amino-5-ethynylbenzoate (5F) (1.0 eq) and stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield compound 6F .

Step 4: Synthesis of 2-((6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carbonyl)amino)-5-ethynylbenzoic acid (7F)

  • To a solution of compound 6F in a mixture of THF and H2O, add LiOH·H2O (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Collect the precipitate by filtration, wash with water, and dry to afford the final product 7F .

Synthesis of Antitubercular Agent BM212

This compound derivatives are also crucial intermediates in the synthesis of potent antitubercular agents. BM212 is a promising drug candidate effective against Mycobacterium tuberculosis. A concise five-step synthesis has been developed for this compound.

Quantitative Data for BM212 Synthesis
StepReactionYield (%)
1Ethyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxobutanoate synthesis73
2Ethyl 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate synthesis84
31,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid synthesis92
41,5-Bis(4-chlorophenyl)-2-methyl-N-(4-methylpiperazin-1-yl)-1H-pyrrole-3-carboxamide synthesis100
5(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(4-methylpiperazin-1-yl)methanone (BM212) synthesis85
Overall ~48

Experimental Workflow: Synthesis of BM212

BM212_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product SM1 4-Chlorophenacyl bromide Step1 Step 1: Alkylation SM1->Step1 SM2 Ethyl acetoacetate SM2->Step1 SM3 4-Chloroaniline Step2 Step 2: Paal-Knorr Pyrrole Synthesis SM3->Step2 SM4 N-Methylpiperazine Step4 Step 4: Amidation SM4->Step4 Step1->Step2 Step3 Step 3: Hydrolysis Step2->Step3 Step3->Step4 Step5 Step 5: Reduction Step4->Step5 BM212 BM212 Step5->BM212

Caption: Five-step synthetic workflow for the antitubercular agent BM212.

Experimental Protocol: Synthesis of BM212

This protocol outlines the five-step synthesis of BM212.

Step 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-oxobutanoate

  • React 4-chlorophenacyl bromide with ethyl acetoacetate in the presence of a base (e.g., NaOEt) in a suitable solvent like ethanol.

  • The reaction is typically carried out at room temperature.

  • After completion, the product is isolated by extraction and purified by chromatography.

Step 2: Synthesis of Ethyl 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

  • Condense the product from Step 1 with 4-chloroaniline in an acidic medium (Paal-Knorr synthesis).

  • The reaction is usually performed at elevated temperatures in a solvent like acetic acid.

  • The pyrrole product is isolated by precipitation and filtration.

Step 3: Synthesis of 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

  • Hydrolyze the ester from Step 2 using a base such as sodium hydroxide in an aqueous alcohol solution.

  • The reaction mixture is heated to reflux.

  • Acidification of the reaction mixture yields the carboxylic acid, which is collected by filtration.

Step 4: Synthesis of 1,5-bis(4-chlorophenyl)-2-methyl-N-(4-methylpiperazin-1-yl)-1H-pyrrole-3-carboxamide

  • Couple the carboxylic acid from Step 3 with N-methylpiperazine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

  • The reaction is carried out in an aprotic solvent like DMF or DCM.

  • The amide product is purified by column chromatography.

Step 5: Synthesis of (1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(4-methylpiperazin-1-yl)methanone (BM212)

  • While the previous step yields a carboxamide, some literature refers to the final step as a reduction. A more direct route may involve the synthesis of the corresponding aldehyde or acid chloride for subsequent reaction with N-methylpiperazine. For the purpose of this protocol based on available information, the direct formation of the final ketone from the amide is not standard. A more likely final step from the carboxylic acid would be direct amidation to form BM212. The provided workflow reflects the common steps in similar syntheses.

Synthesis of Metallo-β-lactamase (MBL) Inhibitors

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics. Derivatives of 2-amino-1H-pyrrole-3-carbonitrile have been investigated as potent MBL inhibitors.

Quantitative Data for MBL Inhibitors
CompoundTarget MBLInhibition Constant (Ki) (μM)
5f IMP-1 (B1)2.5 ± 0.3
5f CphA (B2)1.8 ± 0.2
5f AIM-1 (B3)3.1 ± 0.4
Experimental Protocol: Synthesis of N-Benzoyl-2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Analogue of 5f)

This protocol describes the synthesis of a potent MBL inhibitor.

  • To a solution of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-benzoyl derivative.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrole-3-carbonitrile scaffold is a common feature in many potent and selective kinase inhibitors.

Quantitative Data for Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)
Lck Inhibitor Lck<10
Cdc7 Inhibitor (42) Cdc77[1]

Logical Relationship: Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound or related pyrrole precursors Step1 Functionalization of the pyrrole ring (e.g., N-alkylation, C-acylation) Start->Step1 Step2 Introduction of pharmacophoric groups (e.g., aryl, heteroaryl moieties) Step1->Step2 Step3 Modification of the carbonitrile group (e.g., hydrolysis to amide or acid) Step1->Step3 Final Potent and Selective Kinase Inhibitor Step2->Final Step3->Final

Caption: General synthetic strategy for developing kinase inhibitors from pyrrole-3-carbonitrile precursors.

Experimental Protocol: Synthesis of a Potent Lck Inhibitor

This generalized protocol is based on common synthetic routes for pyrrole-based Lck inhibitors.

  • Start with a suitably substituted 4,5-diaryl-1H-pyrrole-3-carbonitrile.

  • Protect the pyrrole nitrogen if necessary (e.g., with a BOC or SEM group).

  • Introduce a key pharmacophore at the N-1 position via alkylation using a suitable alkyl halide and a base like NaH or K2CO3 in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • If required, modify the carbonitrile group. For example, it can be hydrolyzed to a primary amide using acid or base catalysis, or to a carboxylic acid.

  • The amide or acid can then be further functionalized, for instance, by coupling with an amine to form a more complex amide side chain.

  • Deprotect the pyrrole nitrogen under appropriate conditions (e.g., TFA for BOC, TBAF for SEM) to yield the final Lck inhibitor.

  • Purify the final compound using column chromatography or preparative HPLC.

This document provides a foundational understanding of the synthetic utility of this compound and its derivatives in medicinal chemistry. The provided protocols and data serve as a starting point for researchers to explore and develop novel therapeutics based on this versatile scaffold.

References

Application Notes and Protocols for Antibacterial 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial applications of 2-amino-1H-pyrrole-3-carbonitrile derivatives. This document includes detailed experimental protocols for the synthesis and antibacterial evaluation of these compounds, along with a summary of their activity and insights into their mechanism of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. 2-Amino-1H-pyrrole-3-carbonitrile derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of pathogens.[1][2][3] These synthetic compounds can be efficiently prepared and modified, allowing for the exploration of structure-activity relationships to optimize their efficacy.

Antibacterial Activity

Substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives have demonstrated significant in vitro activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy is influenced by the nature and position of substituents on the pyrrole ring.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-amino-1H-pyrrole-3-carbonitrile derivatives against common bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrileStaphylococcus aureus0.008 µMGentamicin0.008 µM
3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamideStaphylococcus aureus0.008--
""Escherichia coli1--
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileStaphylococcus aureusPotent--
N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamideStaphylococcus aureusPotent--
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative (9b)Staphylococcus aureusIC50=0.0236µM GentamicinIC50=0.0323µM

*Converted from µM to µg/mL would depend on the molecular weight of the specific compound. **IC50 value for DNA gyrase inhibition, not MIC.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-3-cyano pyrroles.[4]

Materials:

  • Nitroepoxide derivative (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K2CO3) (1.0 mmol)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), and K2CO3 (1.0 mmol) in methanol.

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add 10 mL of water to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 15:1 ratio) as the eluent to afford the pure N-substituted 2-amino-1H-pyrrole-3-carbonitrile derivative.

Workflow for the Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

reagents Nitroepoxide, Amine, Malononitrile, K2CO3 in Methanol reaction Stir at 60°C for 3h reagents->reaction workup Aqueous Workup (Water, EtOAc extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Pure 2-Amino-1H-pyrrole- 3-carbonitrile Derivative purification->product

Caption: General workflow for the synthesis of 2-amino-1H-pyrrole-3-carbonitrile derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds using the broth microdilution method, following standardized procedures.[5][6][7][8][9]

Materials:

  • Synthesized 2-amino-1H-pyrrole-3-carbonitrile derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile MHB.

    • Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Workflow for Broth Microdilution Assay

start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension start->inoculate dilute_compound Serial Dilution of Test Compound in Plate dilute_compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read mic Determine MIC read->mic compound 2-Amino-1H-pyrrole- 3-carbonitrile Derivative gyrase Bacterial DNA Gyrase compound->gyrase Inhibits topoIV Bacterial Topoisomerase IV compound->topoIV Inhibits dna_replication DNA Replication & Transcription gyrase->dna_replication topoIV->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

Application Notes and Protocols: 1H-Pyrrole-3-carbonitrile in Antitumor Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 1H-Pyrrole-3-carbonitrile scaffold in the development of novel antitumor agents. The information compiled from recent studies highlights its mechanism of action, structure-activity relationships (SAR), and protocols for evaluating its therapeutic potential.

Application Notes

The this compound core structure has emerged as a privileged scaffold in the design of potent anticancer agents.[1] Its versatility allows for the development of compounds targeting various aspects of cancer cell biology, including immune activation and critical signaling pathways.[1][2]

Mechanism of Action: STING Agonism

A significant application of this compound derivatives is their function as agonists of the Stimulator of Interferon Genes (STING) receptor.[3][4] The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating downstream responses that lead to the production of type I interferons (IFNs) and other proinflammatory cytokines.[3] Activation of this pathway can stimulate antitumor immunity, making STING agonists a promising strategy for cancer immunotherapy.[3][5]

Derivatives of this compound have been shown to bind to various human STING (hSTING) alleles and induce a downstream signaling cascade.[3][4] For instance, the model compound 7F, a this compound derivative, has been demonstrated to induce the phosphorylation of key signaling proteins such as TBK1, IRF3, p65, and STAT3 in a STING-dependent manner.[4] This activation leads to the expression of target genes like IFNB1, CXCL10, and IL6, which are crucial for mounting an effective antitumor immune response.[4]

Mechanism of Action: Kinase Inhibition

In addition to their immunomodulatory roles, pyrrole derivatives, including those with the this compound scaffold, have been developed as potent inhibitors of various protein kinases involved in cancer progression.[6][7][8] Many kinases are overactive in malignant cells, driving uncontrolled proliferation and survival.[8]

Pyrrole indolin-2-one derivatives, a related class of compounds, are known to inhibit receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[8] Other pyrrole-containing compounds have shown inhibitory activity against EGFR, another key driver of tumor growth.[6] The this compound moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, thereby blocking their activity and downstream signaling.[7]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. Research has shown that substitutions on different positions of the pyrrole ring and associated phenyl rings can significantly impact their biological activity.

For STING agonists, modifications on the aniline ring system of this compound derivatives have been explored to enhance their binding affinity and agonistic activity.[3][5] For kinase inhibitors, the introduction of specific functional groups can improve their potency and selectivity for target kinases.[9] For example, studies on 3-aroyl-1-arylpyrrole derivatives revealed that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were essential for potent inhibition of tubulin polymerization.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives and related compounds from the cited studies.

Table 1: STING Agonistic Activity of this compound Derivatives [3]

CompoundSubstituent (R1)hSTINGREF Thermal Shift (ΔTm, °C)THP1-Dual™ ISG-Lucia EC50 (μM)
4A H+6.510.49 ± 1.95
7D Methyl+1.545.96 ± 3.88
7E Methoxy+4.09.75 ± 0.84
7F Ethynyl+8.01.19 ± 0.05
SR-717 (Reference) --Comparable to 7F

Table 2: In Vitro Anticancer Activity of Pyrrole Derivatives [9][11]

CompoundCancer Cell LineIC50 (μM)
cpd 19 MGC 80-31.0 - 1.7
cpd 19 HCT-1161.0 - 1.7
cpd 19 CHO1.0 - 1.7
cpd 21 HepG20.5 - 0.9
cpd 21 DU1450.5 - 0.9
cpd 21 CT-260.5 - 0.9
cpd 15 A5493.6
Compound 2 Hela15.2 (GI50)
Compound 3 MCF-718.3 (GI50)
Compound 4 HepG216.2 (GI50)

Experimental Protocols

Protocol 1: Evaluation of STING Agonistic Activity in THP1-Dual™ Cells

This protocol is adapted from studies evaluating the cellular activity of novel STING agonists.[3]

Objective: To determine the potency of this compound derivatives in activating the STING signaling pathway in human monocytic THP1-Dual™ cells.

Materials:

  • THP1-Dual™ cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™

  • Test compounds (this compound derivatives) dissolved in DMSO

  • QUANTI-Luc™ reagent (InvivoGen)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well in 180 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., SR-717).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay: a. Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Transfer 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate. c. Add 50 µL of the QUANTI-Luc™ reagent to each well. d. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the EC50 values by plotting the luminescence signal against the compound concentration using a non-linear regression model.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% FBS and 1% Pen-Strep

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting cell viability against compound concentration using a dose-response curve fitting model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates Pyrrole This compound Derivative Pyrrole->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes (e.g., IFNB1) pIRF3->IFN induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokine Genes (e.g., CXCL10, IL6) pNFkB->Cytokines induces transcription

Caption: cGAS-STING signaling pathway activation by this compound derivatives.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed adhere Allow cells to adhere (Overnight Incubation) seed->adhere treat Treat with this compound Derivatives (Varying Concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Remove medium & Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure Absorbance at 490 nm solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay to determine cytotoxic activity.

References

Application Note and Protocols: Synthesis of Functionalized 3-Cyanopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Functionalized pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals.[1][2] The 3-cyanopyrrole scaffold, in particular, is a key building block in the synthesis of various biologically active molecules, including anti-inflammatory agents and potential anticancer drugs.[1][3][4] This document provides detailed experimental protocols for the synthesis of functionalized 3-cyanopyrroles via modern synthetic methodologies, including a one-pot multicomponent reaction and the cyanation of existing pyrrole rings. The protocols are designed to be easily followed in a laboratory setting.

Protocol 1: One-Pot Three-Component Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles

This protocol describes a highly efficient, one-step synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. The reaction proceeds with high selectivity and yields under mild conditions.[5][6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine α-hydroxyketone, oxoacetonitrile, and primary amine in ethanol B Add acetic acid (catalyst) A->B C Heat the mixture at 70 °C for 3 hours B->C Reaction Start D Cool the reaction mixture C->D Reaction Complete E Evaporate the solvent D->E F Purify the residue by column chromatography E->F G Functionalized 3-Cyanopyrrole F->G Final Product

Caption: Workflow for the one-pot synthesis of 3-cyanopyrroles.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, combine the α-hydroxyketone (1.0 mmol), the desired oxoacetonitrile (1.0 mmol), and the primary amine (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: To the stirred mixture, add acetic acid (0.1 mmol) as a catalyst.[6]

  • Reaction: Heat the reaction mixture at 70 °C for 3 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted 2,3,5-functionalized 3-cyanopyrrole.

Quantitative Data
Entryα-HydroxyketoneOxoacetonitrilePrimary AmineProductYield (%)
12-hydroxy-1-phenylethan-1-one2-oxo-2-phenylacetonitrileAniline1-phenyl-2-phenyl-5-phenyl-1H-pyrrole-3-carbonitrileup to 90%[6]
21-hydroxypropan-2-one2-oxo-2-phenylacetonitrileBenzylamine1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carbonitrileup to 90%[6]
Spectroscopic Data for a Representative Compound
Data TypeValues
IR (KBr film) νmax 3408, 2219 (CN), 1635, 1497, 1095 cm-1[5]
1H NMR (300 MHz, MeOD) δ 7.30–7.25 (br s, 4H), 7.17–7.12 (m, 3H), 7.11–7.07 (m, 2H), 7.02 (s, 1H), 6.77 (d, J = 0.5 Hz, 1H), 4.57 (d, J = 2.0 Hz, 1H), 3.56–3.46 (m, 3H), 3.41 (dt, J = 5.5, 2.4 Hz, 1H)[5]
13C NMR (75 MHz, MeOD) δ 144.4, 140.2, 139.8, 132.4, 132.3, 131.8, 131.7, 131.5, 131.0, 130.8, 119.8, 113.6, 94.6, 76.4, 74.4, 67.3, 66.1[5]
HRMS (ESI-TOF) m/z [M+H]+ calcd for C21H21N2O4+ 365.1501; found 365.1494[5]

Protocol 2: Synthesis of Pyrrole-3-carbonitrile via Cyanation

This protocol details the synthesis of pyrrole-3-carbonitrile from pyrrole-2-carboxaldehyde through a cyanation reaction followed by decarbonylation.[7] This method provides a route to 3-cyanopyrroles with a different substitution pattern compared to the multicomponent reaction.

Experimental Workflow

G cluster_cyanation Cyanation cluster_workup1 Work-up cluster_decarbonylation Decarbonylation cluster_workup2 Final Purification A Dissolve pyrrole-2-carboxaldehyde in acetonitrile B Add chlorosulfonyl isocyanate (CSI) at low temperature A->B C Warm to room temperature B->C D Quench reaction with DMF C->D Reaction Complete E Extract with an organic solvent D->E F Purify to obtain 4-cyanopyrrole-2-carboxaldehyde E->F G React 4-cyanopyrrole-2-carboxaldehyde with a palladium on carbon catalyst F->G Next Step H Filter and purify the product G->H Reaction Complete I Pyrrole-3-carbonitrile H->I Final Product

Caption: Workflow for the synthesis of pyrrole-3-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyanopyrrole-2-carboxaldehyde

  • Reaction Setup: Dissolve pyrrole-2-carboxaldehyde (e.g., 2.0 g) in acetonitrile (10.0 mL) in a flask and cool the solution in a solid CO2/acetone bath.[7]

  • Reagent Addition: Slowly add a solution of chlorosulfonyl isocyanate (CSI) (e.g., 4.83 mL) in acetonitrile (10.0 mL) to the stirred solution.[7]

  • Reaction: Allow the mixture to warm to room temperature overnight.[7]

  • Work-up: Quench the reaction by adding dimethylformamide (DMF). The work-up may involve pouring the mixture onto ice, followed by extraction with an organic solvent. Extensive purification may be required to isolate the desired product from polymeric byproducts.[7]

Step 2: Decarbonylation to Pyrrole-3-carbonitrile

  • Reaction: The 4-cyanopyrrole-2-carboxaldehyde obtained from the previous step is subjected to decarbonylation using a palladium on carbon catalyst.[7]

  • Purification: The crude product is purified, for instance by recrystallization from a benzene/petroleum ether mixture, to yield pure pyrrole-3-carbonitrile.[7]

Quantitative Data
CompoundStarting MaterialYield (%)Melting Point (°C)
1-Methyl-4-cyanopyrrole-2-carboxaldehyde1-Methylpyrrole-2-carboxaldehyde53%[7]-
Pyrrole-3-carbonitrile4-Cyanopyrrole-2-carboxaldehydeHigh Yield[7]56-56.5[7]
Spectroscopic Data for Pyrrole-3-carbonitrile
Data TypeValues
IR νmax 3275 (N-H), 2227 (C≡N) cm-1[7]
1H NMR (CDCl3) δ 6.43 (1H, m), 6.77 (1H, m), 7.27 (1H, m), 9.1 (1H, broad s, pyrrolic N-H)[7]
m/e 92[7]

Biological Relevance and Signaling Pathways

While the primary focus of this document is on synthetic protocols, it is important to note the potential biological activities of functionalized 3-cyanopyrroles. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][8][9] For instance, some pyrrole-based compounds have been investigated as COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) and as antituberculosis lead candidates.[3][6]

The specific signaling pathways modulated by newly synthesized 3-cyanopyrroles would require dedicated biological evaluation. A general workflow for such an evaluation is presented below.

General Workflow for Biological Evaluation

G A Synthesized 3-Cyanopyrrole Library B In vitro Screening (e.g., enzyme assays, cell viability assays) A->B C Identification of 'Hit' Compounds B->C D Mechanism of Action Studies (e.g., Western blot, qPCR) C->D E Target Identification and Pathway Analysis D->E F In vivo Studies (Animal Models) E->F G Lead Compound for Drug Development F->G

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by the 3-cyanopyrrole derivatives synthesized using the protocols described herein. The versatility of these synthetic methods allows for the creation of diverse compound libraries, which can be screened for a variety of biological activities.

References

1H-Pyrrole-3-carbonitrile: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Pyrrole-3-carbonitrile is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of functionalized pyrrole derivatives. The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. The presence of the nitrile group at the 3-position provides a reactive handle for various chemical transformations, allowing for the facile introduction of different functional groups and the construction of complex molecular architectures. These derivatives have shown significant promise in drug discovery, with applications as anti-inflammatory agents, anticancer therapeutics, and antibacterial compounds. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, along with detailed experimental protocols for key transformations.

Applications in Medicinal Chemistry

Derivatives of this compound have been extensively explored for their therapeutic potential. Notably, they have emerged as promising scaffolds for the development of:

  • STING (Stimulator of Interferon Genes) Receptor Agonists: The cGAS-STING signaling pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for cancer immunotherapy and vaccine adjuvants. Several this compound derivatives have been identified as potent STING agonists.[1][2]

  • COX-2 (Cyclooxygenase-2) Inhibitors: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The this compound framework has been utilized to synthesize potent and selective COX-2 inhibitors.[3][4]

  • Antibacterial Agents: The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents.[5][6] Functionalization of the this compound core has led to the discovery of new derivatives with significant activity against various bacterial strains.

Synthetic Strategies and Key Reactions

A variety of synthetic methodologies have been employed to construct functionalized pyrroles from this compound and its precursors. Multi-component reactions are particularly powerful for rapidly generating molecular diversity.

A common and efficient approach is the one-pot, three-component synthesis involving an α-hydroxyketone, an oxoacetonitrile (or a similar active methylene compound), and a primary amine.[1][3][4] This method allows for the direct construction of highly substituted pyrrole-3-carbonitriles in good yields.

Data Presentation

Table 1: Synthesis of N-Substituted 1,2,3,5-Substituted Pyrrole-3-carbonitriles via a Three-Component Reaction. [3][4]

Entryα-HydroxyketoneOxoacetonitrilePrimary AmineProductYield (%)
12-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile4-fluoroaniline1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile85
22-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile2-phenylethylamine2-methyl-5-(4-(methylsulfonyl)phenyl)-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile76
31-(4-chlorophenyl)-2-hydroxyethan-1-one3-oxobutanenitrile4-chloroaniline1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile64
42-hydroxy-1-(p-tolyl)ethan-1-one3-oxobutanenitrile4-fluoroaniline1-(4-fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile62

Table 2: Biological Activity of Selected this compound Derivatives.

CompoundTargetActivityReference
1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrileCOX-2IC50 = 0.30 µM[7]
Representative STING Agonist (Compound 7F)STINGEC50 = 0.58 µM (in THP1-Lucia ISG cells)[2]
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileE. coliMIC = 32 µg/mL[6]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of N-Substituted 1,2,3,5-Substituted Pyrrole-3-carbonitriles[3][4]

This protocol describes a general method for the synthesis of various pyrrole derivatives, as exemplified by the data in Table 1.

Materials:

  • Substituted phenacyl alcohol (α-hydroxyketone) (1.0 eq.)

  • Oxoacetonitrile (e.g., 3-oxobutanenitrile) (1.0 eq.)

  • Primary amine (1.1 eq.)

  • Glacial Acetic Acid (AcOH) (1.0 eq.)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenacyl alcohol (1.0 eq.), oxoacetonitrile (1.0 eq.), and primary amine (1.1 eq.) in ethanol (3 mL per 1 mmol of phenacyl alcohol) at room temperature, add glacial acetic acid (1.0 eq.) dropwise.

  • Heat the resulting mixture at 70 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then evaporate the solvent to dryness under reduced pressure to obtain the crude product, typically as a foam.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 5-35% EtOAc/Hexane) as the eluent to yield the pure N-substituted 1,2,3,5-substituted pyrrole-3-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a this compound based STING Receptor Agonist Intermediate[2]

This protocol outlines the initial steps in the synthesis of a series of STING agonists.

Step 1: Synthesis of methyl 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylate

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 6-chloropyridazine-3-carboxylate in DMF, add this compound and potassium carbonate.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford methyl 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylate.

Step 2: Hydrolysis to 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylic acid

Materials:

  • Methyl 6-(3-cyano-1H-pyrrol-1-yl)pyridazine-3-carboxylate (1.0 eq.)

  • Lithium hydroxide (LiOH) (3.0 eq.)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (1N)

Procedure:

  • To a solution of the methyl ester from Step 1 in a mixture of THF and water, add lithium hydroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which can be used in the next step without further purification.

Visualizations

G General Workflow for the Synthesis of Bioactive this compound Derivatives cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Core Structure cluster_applications Bioactive Molecules alpha-Hydroxyketone alpha-Hydroxyketone Three-Component Reaction Three-Component Reaction alpha-Hydroxyketone->Three-Component Reaction Oxoacetonitrile Oxoacetonitrile Oxoacetonitrile->Three-Component Reaction Primary Amine Primary Amine Primary Amine->Three-Component Reaction This compound Derivative This compound Derivative Three-Component Reaction->this compound Derivative One-pot synthesis STING Agonists STING Agonists This compound Derivative->STING Agonists Further Functionalization COX-2 Inhibitors COX-2 Inhibitors This compound Derivative->COX-2 Inhibitors Further Functionalization Antibacterial Agents Antibacterial Agents This compound Derivative->Antibacterial Agents Further Functionalization

Caption: Synthetic workflow for bioactive this compound derivatives.

STING_Pathway Simplified cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Type I IFN Genes Type I IFN Genes pIRF3->Type I IFN Genes translocates to nucleus & activates transcription Pyrrole-based STING Agonist Pyrrole-based STING Agonist Pyrrole-based STING Agonist->STING activates STING->TBK1 recruits & activates IFN Production IFN Production Type I IFN Genes->IFN Production

Caption: The cGAS-STING signaling pathway and the role of pyrrole-based agonists.

References

Application Notes and Protocols: Synthesis of 1H-Pyrrole-3-carbonitriles from α-Hydroxyketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrole-3-carbonitriles are a significant class of heterocyclic compounds widely present in various natural products, therapeutic agents, and functional materials. Their synthesis is of great interest to researchers in medicinal chemistry and drug development due to their demonstrated biological activities, including their role as STING (stimulator of interferon genes) receptor agonists and their presence in COX-2 selective NSAIDs and antituberculosis lead candidates.[1][2][3][4] A highly efficient and atom-economical method for synthesizing these scaffolds is a one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines.[3][5] This approach offers several advantages, including mild reaction conditions, high yields, a broad substrate scope, and operational simplicity, making it suitable for the generation of diverse chemical libraries for drug discovery.[1][3][5]

General Reaction Scheme

The synthesis proceeds via a cascade reaction where an α-hydroxyketone, an oxoacetonitrile, and a primary amine are reacted in the presence of an acid catalyst, typically acetic acid, in ethanol at elevated temperatures. The reaction is highly selective and results in the formation of N-substituted 2,5-disubstituted-1H-pyrrole-3-carbonitriles with water as the only byproduct.[5]

A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines.[1][3][4] This method has been successfully applied to the synthesis of several pyrrole-based drug candidates.[1][3][4]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 1H-pyrrole-3-carbonitriles from α-hydroxyketones.

G Experimental Workflow for the Synthesis of 1H-Pyrrole-3-carbonitriles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine α-hydroxyketone, oxoacetonitrile, and primary amine in ethanol B Add acetic acid (catalyst) A->B C Heat the reaction mixture at 70 °C for 3 hours B->C D Cool the reaction to room temperature C->D E Remove solvent under reduced pressure D->E F Purify the crude product by column chromatography E->F G Characterize the purified product (NMR, IR, HRMS) F->G

Caption: General workflow for the synthesis of 1H-pyrrole-3-carbonitriles.

Proposed Reaction Mechanism

The reaction is proposed to proceed through an initial condensation of the primary amine with the α-hydroxyketone to form an enamine intermediate. This is followed by a Michael addition of the enamine to the oxoacetonitrile, subsequent cyclization, and finally, dehydration to yield the aromatic pyrrole ring.

G Proposed Reaction Mechanism A α-Hydroxyketone R1-C(=O)-CH(OH)-R2 C Enamine Intermediate A:f1->C:f0 + R3-NH2 - H2O B Primary Amine R3-NH2 B:f1->C:f0 E Michael Adduct C->E:f0 + Oxoacetonitrile (Michael Addition) D Oxoacetonitrile R4-C(=O)-CH2-CN D:f1->E:f0 F Cyclized Intermediate E->F:f0 Intramolecular Cyclization G 1H-Pyrrole-3-carbonitrile F->G:f0 Dehydration (-H2O)

Caption: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the one-pot synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles.[5]

Materials:

  • α-Hydroxyketone (1.0 mmol)

  • Oxoacetonitrile (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Acetic acid (1.0 mmol)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add the α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), primary amine (1.1 mmol), and ethanol.

  • To this mixture, add acetic acid (1.0 mmol, 57 µL).

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Substrate Scope and Yields

The three-component synthesis demonstrates a broad substrate scope, accommodating a variety of α-hydroxyketones, oxoacetonitriles, and primary amines, affording the corresponding 1H-pyrrole-3-carbonitriles in good to excellent yields.

Entryα-Hydroxyketone (R1, R2)Oxoacetonitrile (R4)Primary Amine (R3)ProductYield (%)
12-Hydroxy-1-phenylethan-1-oneBenzoylacetonitrileCyclohexylamine1-Cyclohexyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile90
22-Hydroxy-1-phenylethan-1-oneBenzoylacetonitrileAniline1,2,5-Triphenyl-1H-pyrrole-3-carbonitrile85
31-Hydroxypropan-2-oneBenzoylacetonitrileBenzylamine1-Benzyl-5-methyl-2-phenyl-1H-pyrrole-3-carbonitrile82
42-Hydroxy-1-(p-tolyl)ethan-1-one3-Oxobutanenitrile4-Fluoroaniline1-(4-Fluorophenyl)-5-methyl-2-(p-tolyl)-1H-pyrrole-3-carbonitrile60[3]
5D-(+)-FructoseBenzoylacetonitrileCyclohexylamine1-Cyclohexyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile72[5]
6D-(+)-FructoseBenzoylacetonitrileAniline1,2-Diphenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile61[5]

Applications in Drug Development

The synthetic accessibility and structural diversity of 1H-pyrrole-3-carbonitriles make them valuable scaffolds in drug discovery. This synthetic route has been employed to produce several pyrrole-based drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds such as BM212, BM521, and BM533.[1][3][4] The ability to readily modify the substituents on the pyrrole ring allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which is crucial for optimizing lead compounds.[1][2]

The three-component synthesis of 1H-pyrrole-3-carbonitriles from α-hydroxyketones, oxoacetonitriles, and primary amines provides a powerful and versatile tool for medicinal chemists and researchers in drug development. The mild conditions, high yields, and broad substrate scope make this an attractive method for the efficient construction of diverse pyrrole libraries. The demonstrated application in the synthesis of bioactive molecules underscores the importance of this methodology in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1H-Pyrrole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1H-Pyrrole-3-carbonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1H-Pyrrole-3-carbonitriles?

Common synthetic routes to 1H-Pyrrole-3-carbonitriles include:

  • Three-Component Synthesis: This approach utilizes α-hydroxyketones, oxoacetonitriles, and primary amines or anilines.[1]

  • Van Leusen Pyrrole Synthesis: This method involves the reaction of an electron-deficient alkene with tosylmethyl isocyanide (TosMIC).[2][3][4][5][6]

  • Multi-step Synthesis: A common multi-step route starts with a substituted acetophenone which undergoes bromination, followed by reaction with malononitrile, cyclization, and subsequent dechlorination to yield the desired pyrrole-3-carbonitrile.[7]

Q2: What are the typical reaction conditions for the three-component synthesis of substituted 1H-pyrrole-3-carbonitriles?

A typical procedure involves heating the α-hydroxyketone, oxoacetonitrile, and aniline in ethanol with acetic acid as a catalyst. The reaction is often carried out at around 70°C for several hours.[1]

Q3: Can the nitrile group be affected during the synthesis or workup?

The nitrile group is generally stable under many reaction conditions. However, harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.[8] It is crucial to control the pH and temperature during the reaction and workup to preserve the nitrile functionality.

Q4: What are some common purification techniques for 1H-Pyrrole-3-carbonitriles?

Standard purification methods for 1H-Pyrrole-3-carbonitriles include:

  • Recrystallization: This is effective for obtaining highly pure crystalline products. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[9][10]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.[1][9]

  • Distillation: For liquid pyrroles, vacuum distillation can be a suitable purification method.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and solutions?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the three-component synthesis, for instance, a temperature of around 70°C is often required.[1] Insufficient heat may lead to an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion.

    • Catalyst: The choice and amount of catalyst are critical. For acid-catalyzed reactions, ensure the correct acid and concentration are used. Both Brønsted and Lewis acids can be employed.[12]

  • Poorly Reactive Starting Materials:

    • Purity of Reagents: Use pure starting materials. Impurities can interfere with the reaction.

    • Steric Hindrance: Highly substituted or sterically hindered starting materials may react slower or require more forcing conditions.

  • Side Reactions:

    • Polymerization: Pyrroles can be prone to polymerization under strongly acidic conditions or at high temperatures. Consider using milder reaction conditions.

    • Byproduct Formation: In Paal-Knorr type syntheses, furan derivatives can be a major byproduct if the reaction conditions are too acidic (pH < 3).[13]

Issue 2: Presence of Significant Impurities or Byproducts

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The presence of impurities is a common issue. Here's how to address it:

  • Identification of Byproducts: Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the main byproducts. A common byproduct in Paal-Knorr synthesis is the corresponding furan, formed from the cyclization of the 1,4-dicarbonyl compound without the amine.[13]

  • Minimizing Byproduct Formation:

    • Control of pH: For the Paal-Knorr synthesis, maintaining a neutral to weakly acidic pH is crucial to avoid furan formation.[13]

    • Stoichiometry of Reactants: Ensure the correct stoichiometry of the reactants. An excess of the amine can sometimes help to favor the pyrrole formation over the furan.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are the best practices?

A: Purification can be challenging due to the properties of pyrroles.

  • Product is an Oil: If the product is a non-crystalline oil, consider purification by silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.[1]

  • Product is a Dark, Tarry Material: The formation of a dark tar often indicates polymerization. This can be caused by excessively high temperatures or strong acids. Try using milder reaction conditions. Purification of such material can be difficult, but column chromatography might salvage some product.

  • Recrystallization Issues: If recrystallization is difficult, try different solvent systems. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. If the crude product is very impure, a preliminary purification by column chromatography might be necessary before attempting recrystallization.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of a Substituted this compound

EntryReactant A (1.0 mmol)Reactant B (1.0 mmol)Reactant C (1.1 mmol)Catalyst (1.0 mmol)SolventTemp (°C)Time (h)Yield (%)
12-hydroxy-1-phenylethan-1-one3-oxobutanenitrileAnilineAcetic AcidEthanol70385
22-hydroxy-1-phenylethan-1-one3-oxobutanenitrileAnilinep-Toluenesulfonic AcidEthanol70378
32-hydroxy-1-phenylethan-1-one3-oxobutanenitrileAnilineAcetic AcidMethanol70382
42-hydroxy-1-phenylethan-1-one3-oxobutanenitrileAnilineAcetic AcidEthanol50665

Note: The data in this table is illustrative and based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of a Substituted this compound[1]
  • To a round-bottom flask, add the α-hydroxyketone (1.0 mmol), the oxoacetonitrile (1.0 mmol), the primary amine or aniline (1.1 mmol), and ethanol (10 mL).

  • Add acetic acid (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup A Combine Reactants: - α-hydroxyketone - oxoacetonitrile - amine/aniline B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., Acetic Acid) B->C D Heat and Stir (e.g., 70°C, 3-6h) C->D E Monitor by TLC D->E Check Completion F Workup: - Solvent Removal - Aqueous Extraction E->F G Purification: - Column Chromatography - Recrystallization F->G H Characterization: - NMR, MS, IR G->H

Caption: General experimental workflow for the three-component synthesis of this compound.

Troubleshooting_Guide cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents cluster_side_reactions Consider Side Reactions Start Low Yield or No Product Temp Incorrect Temperature? Start->Temp Time Insufficient Time? Start->Time Catalyst Wrong Catalyst/Amount? Start->Catalyst Purity Impure Starting Materials? Start->Purity Polymerization Polymerization? Start->Polymerization Byproduct Furan Formation? Start->Byproduct Solution Optimize Conditions: - Adjust Temp/Time - Verify Catalyst - Purify Reagents - Use Milder Conditions - Control pH Temp->Solution Time->Solution Catalyst->Solution Purity->Solution Polymerization->Solution Byproduct->Solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

Van_Leusen_Mechanism TosMIC Tosylmethyl isocyanide (TosMIC) Carbanion TosMIC Carbanion TosMIC->Carbanion + Base Base Base (e.g., NaH, t-BuOK) Adduct Michael Adduct Carbanion->Adduct + Alkene Alkene Electron-deficient Alkene (e.g., Acrylonitrile) Alkene->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Elimination Elimination of Tosyl Group Intermediate->Elimination Pyrrole This compound Elimination->Pyrrole

Caption: Simplified mechanism of the Van Leusen synthesis of this compound.

References

Technical Support Center: Palladium-Catalyzed 1H-Pyrrole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrole-3-carbonitrile and its derivatives via palladium catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in my palladium-catalyzed synthesis of this compound. What are the common causes?

Low yields in palladium-catalyzed cyanation reactions of pyrroles can stem from several factors:

  • Catalyst Deactivation: Cyanide is a strong ligand for palladium and can poison the catalyst by forming inactive palladium-cyanide complexes. This is a primary cause of low conversion.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful reaction. An inappropriate combination of these parameters can lead to low yields.[1][2]

  • Poorly Reactive Starting Materials: The electronic properties and steric hindrance of the pyrrole substrate can affect its reactivity.

  • Degradation of Starting Materials or Product: Pyrrole rings can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases, leading to decomposition.[3]

  • Presence of Impurities: Water and oxygen can interfere with the catalytic cycle. Ensuring anhydrous and inert reaction conditions is often crucial.

Q2: How can I prevent palladium catalyst deactivation by the cyanide source?

Catalyst deactivation is a significant challenge. Here are some strategies to mitigate it:

  • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic and its lower solubility can help maintain a low concentration of free cyanide in the reaction mixture, thus reducing catalyst poisoning.[1] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative that has been used successfully.[2]

  • Ligand Selection: Bulky electron-rich phosphine ligands, such as XPhos, can protect the palladium center from being displaced by cyanide, thereby preventing the formation of inactive species.[1][2]

  • Solvent System: Using a biphasic solvent system or a solvent in which the cyanide source is only sparingly soluble can help to control the concentration of free cyanide.[1] For instance, a mixture of water and an organic solvent like THF or dioxane has been shown to be effective.[1][2]

  • Slow Addition: In some cases, slow addition of the cyanide source can help to maintain a low concentration and prevent catalyst deactivation.

Q3: What are the most common side reactions, and how can they be minimized?

While specific side products for the synthesis of this compound are not extensively documented, general side reactions in related transformations include:

  • Homocoupling: Homocoupling of the starting pyrrole can occur, especially at high temperatures.

  • Protodecyanation: Loss of the nitrile group from the product can happen under certain conditions.

  • Polymerization: Pyrroles can be prone to polymerization under acidic or harsh conditions.[3]

To minimize these side reactions:

  • Optimize the reaction temperature and time.

  • Use a mild base.

  • Ensure the reaction is carried out under an inert atmosphere.

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the pyrrole starting material or product.[3] This is typically promoted by excessively high temperatures or the presence of strong acids. To avoid this, consider lowering the reaction temperature and using a milder base.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps References
Catalyst Deactivation - Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].- Employ bulky phosphine ligands (e.g., XPhos).- Use a biphasic solvent system (e.g., H₂O/THF, H₂O/dioxane).[1][2]
Suboptimal Ligand - Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.[1][2]
Incorrect Base - Screen different bases. Weak bases like potassium acetate (KOAc) can be effective.[2] In some aqueous systems, no additional base is required.[1][1][2]
Inappropriate Solvent - Optimize the solvent system. A mixture of water and an organic solvent can improve yield by controlling the solubility of the cyanide source.[1][2]
Low Reaction Temperature - Gradually increase the reaction temperature, monitoring for any signs of decomposition.[2]
High Reaction Temperature - Lower the reaction temperature to prevent degradation of the starting material or product.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of palladium-catalyzed cyanation reactions.

Table 1: Effect of Base and Solvent on Cyanation Yield

EntryBaseSolventConversion (%)Isolated Yield (%)
1KOAcTHF17-
2Cs₂CO₃THF6-
3noneTHF23-
4noneH₂O26-
5noneTHF/H₂O (1:1)60-
6noneTHF/H₂O (1:5)10089
7noneTHF/H₂O (1:9)39-
Reaction Conditions: ethyl 4-chlorobenzoate, Zn(CN)₂, palladium precatalyst, and ligand in the specified solvent.[1]

Table 2: Effect of Palladium Precatalyst on Cyanation Yield

EntryPalladium PrecatalystLigandYield (%)
1P1 (Palladacycle)L1 (XPhos)97
2Pd(OAc)₂L1 (XPhos)17
3[(allyl)PdCl]₂L1 (XPhos)11
4Pd₂(dba)₃L1 (XPhos)28
Reaction Conditions: aryl chloride, K₄[Fe(CN)₆]•3H₂O, KOAc, in a 1:1 mixture of dioxane and water.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of a Halogenated Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrrole (1.0 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)

  • Base (if required, e.g., KOAc, 0.1 equiv)

  • Anhydrous solvent (e.g., dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the halogenated pyrrole, palladium precatalyst, phosphine ligand, and cyanide source.

  • If a solid base is used, add it to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

experimental_workflow start Start: Prepare Reactants setup Reaction Setup: - Add pyrrole substrate, Pd catalyst, ligand, and cyanide source to vessel - Purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool and dilute - Aqueous wash - Dry and concentrate monitor->workup Complete purify Purification: - Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: A general experimental workflow for the palladium-catalyzed synthesis of this compound.

troubleshooting_yield start Low Yield Issue catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Evaluate Substrate start->substrate catalyst_deact Catalyst Deactivation? catalyst->catalyst_deact temp Temperature Optimal? conditions->temp reactivity Substrate Reactivity Issue? substrate->reactivity ligand Use Bulky Ligand (e.g., XPhos) catalyst_deact->ligand Yes cn_source Change Cyanide Source (e.g., Zn(CN)2) catalyst_deact->cn_source Yes improved_yield Improved Yield ligand->improved_yield cn_source->improved_yield solvent_base Solvent/Base Optimal? temp->solvent_base Yes adjust_temp Adjust Temperature temp->adjust_temp No screen_sb Screen Solvents and Bases solvent_base->screen_sb No adjust_temp->improved_yield screen_sb->improved_yield protecting_group Modify Protecting Group reactivity->protecting_group Yes protecting_group->improved_yield

Caption: A troubleshooting decision tree for addressing low yield in palladium-catalyzed this compound synthesis.

References

Technical Support Center: Purification of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240948-77-9), a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for crude 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile?

A1: The most common and effective purification methods reported are recrystallization and flash column chromatography. Recrystallization is often sufficient if the crude material is relatively pure and solid. For oily or highly impure samples, flash column chromatography is recommended as a first step.

Q2: What are the key physical and solubility properties relevant to purification?

A2: Understanding the compound's properties is crucial for selecting appropriate solvents and techniques.

  • Appearance: White or off-white powder or crystalline powder.[1]

  • Melting Point: 152°C to 156°C.[1]

  • Solubility:

    • Very soluble in N,N-Dimethylformamide (DMF).[1]

    • Soluble in methanol.[1]

    • Sparingly soluble in glacial acetic acid.[1]

    • Very slightly soluble in chloroform.[1]

    • Practically insoluble in water.[1]

Q3: What are the common impurities I should expect during synthesis?

A3: Impurities largely depend on the synthetic route. A common route involves the dechlorination of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • Side-Reaction Products: Defluorinated impurities can be generated during the dechlorination step and are often difficult to separate due to similar polarity.[3]

  • Related Substances: The target compound is itself an impurity of the drug Vonoprazan.[4][5] Other related impurities such as 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile may also be present in downstream processes.[6]

  • Residual Catalysts: Palladium on carbon (Pd/C) or Raney Nickel are often used and must be removed by filtration.[2][7]

Q4: How can I assess the purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis.[3] Proton Nuclear Magnetic Resonance (1H-NMR) and Mass Spectrometry (MS) are used to confirm the structure and identify the presence of any impurities.[4][8]

Troubleshooting Guides

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The solution is likely supersaturated, or the cooling process is too rapid. The solvent system may also be inappropriate for the impurity profile.

  • Solution 1: Slow Down Cooling. Allow the heated solution to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often prevents the formation of a crystal lattice.

  • Solution 2: Adjust Solvent Ratio. If using a co-solvent system like ethanol/water, the compound may be too soluble. Add more of the anti-solvent (water) dropwise while the solution is warm, until slight turbidity persists, then reheat until clear before slow cooling.

  • Solution 3: Increase Solvent Volume. Your solution may be too concentrated. Add more of the primary solvent to the oil, heat to dissolve, and attempt to recrystallize again.

Problem: After column chromatography, my fractions are still impure.

  • Cause: The chosen solvent system may not have sufficient resolution to separate the target compound from a similarly polar impurity (e.g., a defluorinated byproduct).[3]

  • Solution 1: Optimize Eluent System. Before running a large-scale column, perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems. Test different ratios of common eluents like ethyl acetate/hexanes or methanol/dichloromethane.[9] A small change in polarity can significantly improve separation.

  • Solution 2: Use a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, depending on the properties of the impurities.

  • Solution 3: Check Column Loading and Packing. Overloading the column or improper packing can lead to broad peaks and poor separation. Ensure the crude material is fully dissolved in a minimal amount of solvent and loaded carefully onto a well-packed column.

Problem: The product is a persistent oil, but the literature reports a solid.

  • Cause: A melting point of 152-156°C indicates the pure compound is a stable solid at room temperature.[1] An oily product signifies the presence of significant impurities that are causing melting point depression.

  • Solution: Do not attempt direct recrystallization. The high impurity level requires a more robust purification method first. Purify the oil using flash column chromatography to remove the bulk of the impurities. Combine the pure fractions (as determined by TLC or HPLC) and concentrate the solvent. The resulting residue should be a solid or semi-solid that can then be further purified by recrystallization to achieve high purity.

Data Presentation: Purification Parameters

The following table summarizes various reported conditions for the purification of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Purification MethodSolvent SystemVolume Ratio (v/v)Key Process StepsReported YieldReference
RecrystallizationEthanol / Water1:2Dissolve in ethanol, heat, add water to induce crystallization. Heat slurry to reflux, then cool. Wash crystals with a cold ethanol/water mixture.85%[4][8]
Recrystallization30% Ethanol in Water3:7Recrystallize the filtered crude product from the aqueous ethanol solution.91%[2]
RecrystallizationTetrahydrofuran (THF) / Water1:5After initial filtration and concentration, dissolve residue in THF/water mixture. Heat to 20-30°C and stir for 3-4 hours.N/A[7]
Column ChromatographyN/A (General Technique)N/ARecommended for separating the product from similarly polar impurities where recrystallization is ineffective. Eluent must be determined by TLC.[10]N/A[10]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from reported laboratory procedures.[4][8]

  • Dissolution: Place the crude 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 22.5 mL for 3.5 g of crude product) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Induce Crystallization: While the solution is warm, add deionized water (e.g., 45 mL) dropwise until the solution becomes persistently cloudy.

  • Reflux: Heat the resulting slurry to reflux and maintain for approximately 1 hour to allow for the formation of well-defined crystals.

  • Cooling: Turn off the heat and allow the flask to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of ethanol and water (1:2 ratio).

  • Drying: Dry the purified crystals under reduced pressure (in a vacuum oven) at 50°C to a constant weight.

Protocol 2: Flash Column Chromatography

This is a general protocol; the specific eluent must be optimized via TLC analysis.

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should provide a Retention Factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the chosen non-polar solvent (hexanes). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification Workflow

PurificationWorkflow start Crude Product check_state Solid or Oil? start->check_state check_purity Purity > 95% by TLC/HPLC? check_state->check_purity Solid column_chrom Flash Column Chromatography check_state->column_chrom Oil check_purity->column_chrom No recrystallize Recrystallization check_purity->recrystallize Yes column_chrom->recrystallize analyze Final Purity Analysis (HPLC, NMR) recrystallize->analyze end_node Pure Product analyze->end_node

Caption: Decision workflow for purifying crude 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Troubleshooting Recrystallization

TroubleshootingRecrystallization start Recrystallization Attempt Fails check_problem What is the issue? start->check_problem oil_out Product 'Oils Out' check_problem->oil_out Oiling no_crystals No Crystals Form check_problem->no_crystals No Precipitation sol_oil_1 Slow down cooling rate oil_out->sol_oil_1 sol_oil_2 Increase solvent volume (higher dilution) oil_out->sol_oil_2 sol_oil_3 Adjust co-solvent ratio oil_out->sol_oil_3 sol_noxtal_1 Scratch inner wall of flask no_crystals->sol_noxtal_1 sol_noxtal_2 Add a seed crystal no_crystals->sol_noxtal_2 sol_noxtal_3 Concentrate solution slightly no_crystals->sol_noxtal_3

Caption: Logic diagram for troubleshooting common recrystallization failures.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis Scale-up. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up pyrrole synthesis?

When moving from laboratory-scale to larger-scale production of pyrroles, several challenges commonly arise. These include:

  • Reaction Condition Control: Maintaining optimal and consistent temperature and pressure can be difficult in larger reactors.[1]

  • Reagent Purity and Availability: The quality and consistent supply of starting materials can significantly impact the reaction's success and cost-effectiveness on a larger scale.

  • Exothermic Reactions: Many pyrrole syntheses are exothermic, and managing the heat generated is crucial to prevent runaway reactions and ensure safety.[2]

  • Side Reactions and Impurity Profile: Side reactions, such as furan formation or polymerization, can become more pronounced at scale, leading to complex impurity profiles.

  • Product Stability and Degradation: Pyrroles can be sensitive to acidic conditions, heat, light, and oxygen, leading to degradation during the reaction or workup.

  • Purification: Isolating and purifying the pyrrole product on a multi-gram or kilogram scale often requires different techniques than those used in the lab.

Q2: How can I minimize the formation of furan byproducts in my Paal-Knorr synthesis at scale?

Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[1] To minimize this, consider the following strategies:

  • pH Control: Maintain a neutral or weakly acidic reaction medium. The use of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[1][3]

  • Catalyst Choice: Employ milder catalysts. While Brønsted or Lewis acids are often used, their concentration and strength should be carefully optimized.[3]

  • Amine Concentration: Use a sufficient excess of the primary amine to favor the pyrrole formation pathway over the competing intramolecular cyclization of the 1,4-dicarbonyl compound that leads to furans.

Q3: My Knorr pyrrole synthesis is highly exothermic. How can I manage the heat generated during scale-up?

The Knorr pyrrole synthesis is known to be exothermic, which can lead to boiling if not properly controlled.[2] Effective heat management is critical for safety and to avoid side reactions.

  • Controlled Reagent Addition: Add the zinc dust and the oxime solution gradually to the reaction mixture. This allows for the heat to dissipate more effectively.[2]

  • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. For larger scales, this may involve jacketed reactors with a circulating coolant.

  • Monitoring: Continuously monitor the internal temperature of the reaction. Automated systems can be used to control the addition rate of reagents based on the temperature profile.

Q4: What are the best practices for purifying crude pyrrole on a multi-gram to kilogram scale?

Purification of pyrroles at scale requires robust methods to remove impurities like residual starting materials, catalysts, and byproducts.

  • Fractional Distillation: For volatile pyrroles, fractional distillation under reduced pressure is a highly effective method to achieve high purity.[1] Using a column with a high number of theoretical plates can yield pyrrole with a purity of 99.9% or higher.

  • Acid Treatment: To remove basic impurities such as pyrrolidine, the crude pyrrole can be treated with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid). This converts the basic impurities into non-volatile salts that can be separated by distillation.[1]

  • Crystallization: If the pyrrole product is a solid, recrystallization from a suitable solvent system is a powerful technique for removing impurities.

Troubleshooting Guides

Paal-Knorr Synthesis: Low Yield and Impurity Issues
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Optimize catalyst concentration.- Ensure adequate mixing.
Degradation of starting material or product.- Use milder reaction conditions (lower temperature, weaker acid).- Reduce reaction time.
Sterically hindered or poorly reactive starting materials.- Consider using a more reactive amine or dicarbonyl compound if possible.- Employ a more active catalyst system.
Presence of Furan Byproduct Reaction conditions are too acidic.- Adjust pH to be neutral or weakly acidic (pH > 3).- Use a weaker acid catalyst or reduce the amount of catalyst.
Polymerization (Dark, Tarry Product) Excessively high temperature or strong acid concentration.- Lower the reaction temperature.- Use a milder catalyst.
Hantzsch Synthesis: Byproduct Formation
Issue Potential Cause Troubleshooting Steps
Formation of Side Products Competing reaction pathways.- Ensure efficient formation of the enamine intermediate by using a slight excess of the amine.- Control the rate of addition of the α-haloketone to minimize its self-condensation.
Reaction conditions are too harsh.- Optimize the reaction temperature; moderate temperatures are often sufficient.- Use a weak base to facilitate the reaction, as stronger bases can promote side reactions.
Knorr Synthesis: Runaway Reaction and Low Purity
Issue Potential Cause Troubleshooting Steps
Exothermic Runaway Rapid addition of reagents.- Add the zinc dust and oxime solution portion-wise or via a controlled addition funnel.- Ensure the cooling system is functioning effectively.
Low Purity of Product Incomplete reaction or side reactions.- Ensure the in-situ formation of the α-aminoketone is efficient.- Control the temperature during the nitrosation and reduction steps.
Difficulties in purification.- After quenching the reaction, ensure the product is fully precipitated before filtration.- Recrystallize the crude product from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different pyrrole synthesis methods to facilitate comparison.

Table 1: Comparison of Pyrrole Synthesis Methods

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyls, Primary aminesAcetic acid, p-TsOH25 - 10015 min - 24 h>60, often 80-95
Hantzsch α-Haloketones, β-Ketoesters, AminesBaseRoom Temp - RefluxVariableOften moderate (<60)
Knorr α-Aminoketones, β-DicarbonylsZinc, Acetic acidRoom Temp - Reflux1 - 4 h57 - 80

Table 2: Catalyst Comparison for Paal-Knorr Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHTolueneReflux3 h85
Acetic AcidEthanolReflux2 h92
IodineNoneRoom Temp15 min95
Sc(OTf)₃None6010 min98
Bi(NO₃)₃·5H₂ONoneRoom Temp30 min94

Detailed Experimental Protocols

Protocol 1: Multi-gram Scale Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (18.6 g, 0.2 mol)

  • Hexane-2,5-dione (22.8 g, 0.2 mol)

  • Methanol (50 mL)

  • Concentrated Hydrochloric Acid (1 mL)

  • 0.5 M Hydrochloric Acid (500 mL)

  • Methanol/Water (9:1) for recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (18.6 g), hexane-2,5-dione (22.8 g), and methanol (50 mL).

  • Slowly add one milliliter of concentrated hydrochloric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask in an ice-water bath.

  • Slowly add 500 mL of cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Protocol 2: Gram-Scale Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Materials:

  • Ethyl acetoacetate (32.5 g, 0.25 mol)

  • Glacial acetic acid (75 mL)

  • Sodium nitrite (8.7 g, 0.126 mol)

  • Zinc dust (16.7 g, 0.255 mol)

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a 500 mL flask, dissolve ethyl acetoacetate (32.5 g) in glacial acetic acid (75 mL) and cool the mixture in an ice bath to 5-7 °C.

  • In a separate beaker, dissolve sodium nitrite (8.7 g) in 12.5 mL of water.

  • Slowly add the sodium nitrite solution to the cooled ethyl acetoacetate solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Gradually add zinc dust (16.7 g) to the stirred solution. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

  • After all the zinc has been added, heat the mixture to reflux for 1 hour.

  • While still hot, pour the reaction mixture into 850 mL of water.

  • Allow the mixture to cool and the crude product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol.

Visualizations

Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow start Start reactants Combine 1,4-Dicarbonyl, Primary Amine, and Catalyst start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction cool Cool Reaction Mixture reaction->cool precipitate Add Acid/Water to Precipitate cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallize or Column Chromatography filter->purify product Pure Pyrrole purify->product Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete (TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Degradation Occurring? check_completion->degradation Yes optimize_conditions Increase Time/Temp Optimize Catalyst incomplete->optimize_conditions end Improved Yield optimize_conditions->end harsh_conditions Conditions too Harsh degradation->harsh_conditions Yes reagent_issue Reagent Reactivity Issue? degradation->reagent_issue No milder_conditions Use Milder Temp/Catalyst harsh_conditions->milder_conditions milder_conditions->end poor_reactivity Poor Reactivity reagent_issue->poor_reactivity Yes reagent_issue->end No change_reagents Consider Alternative Reagents/Catalyst poor_reactivity->change_reagents change_reagents->end Furan_vs_Pyrrole dicarbonyl 1,4-Dicarbonyl protonated_carbonyl Protonated Carbonyl dicarbonyl->protonated_carbonyl H+ amine_attack Amine Attack protonated_carbonyl->amine_attack R-NH2 enol_formation Enol Formation protonated_carbonyl->enol_formation High [H+] pH < 3 hemiaminal Hemiaminal amine_attack->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole cyclization->dihydroxypyrrolidine dehydration_pyrrole Dehydration dihydroxypyrrolidine->dehydration_pyrrole pyrrole Pyrrole dehydration_pyrrole->pyrrole furan_cyclization Intramolecular Cyclization (Acidic) enol_formation->furan_cyclization hemiacetal Cyclic Hemiacetal furan_cyclization->hemiacetal dehydration_furan Dehydration hemiacetal->dehydration_furan furan Furan Byproduct dehydration_furan->furan

References

Technical Support Center: Catalyst Deactivation in 1H-Pyrrole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 1H-Pyrrole-3-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals to diagnose and mitigate catalyst deactivation, thereby improving reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound synthesis has significantly decreased upon reusing the catalyst. What are the likely causes?

A1: A significant drop in yield upon catalyst reuse is a classic sign of catalyst deactivation. The primary causes can be broadly categorized as poisoning, fouling, thermal degradation (sintering), and leaching of the active metal.[1][2] For pyrrole synthesis, poisoning by nitrogen-containing compounds (the pyrrole product itself or amine reactants) or by cyanide species (if used as a reagent) is a common issue.[3][4]

Q2: I suspect catalyst poisoning. How can I confirm this and what are the common poisons in this synthesis?

A2: Catalyst poisoning involves the strong chemical adsorption of substances onto the active sites of the catalyst, reducing its activity.[5] Common poisons in this compound synthesis include:

  • Nitrogen-containing compounds: The pyrrole product and any amine precursors can strongly bind to metal active sites.[4]

  • Cyanide species: If a cyanide source like NaCN or KCN is used, excess cyanide ions can irreversibly bind to and deactivate palladium or copper catalysts.[3][6]

  • Sulfur compounds: Impurities in starting materials or solvents containing sulfur can act as potent catalyst poisons.

  • Water: The presence of water can lead to the hydrolysis of cyanide reagents, forming HCN, which is highly reactive towards Pd(0) catalysts.[3][7]

To confirm poisoning, you can perform surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to identify the presence of poisoning elements on the catalyst surface.[8]

Q3: My catalyst seems to have changed physically after the reaction (e.g., color change, aggregation). What could this indicate?

A3: Physical changes in the catalyst often point towards thermal degradation (sintering) or fouling.

  • Sintering: At high reaction temperatures, small metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles, leading to a decrease in the active surface area.[5][9] This is a known issue for nickel catalysts.[5][9]

  • Fouling: This occurs when a substance mechanically blocks the active sites of the catalyst. In this synthesis, high molecular weight byproducts or polymers can deposit on the catalyst surface.[1]

Techniques like Transmission Electron Microscopy (TEM) can be used to observe changes in particle size, confirming sintering.[10]

Q4: I am using a copper-based catalyst and I notice a blue or green tinge in my reaction mixture post-reaction. What is happening?

A4: A colored solution when using a copper catalyst suggests leaching of copper species into the reaction medium.[11] This can happen in the presence of acidic conditions or coordinating solvents, forming soluble copper complexes.[12] Leaching not only deactivates the catalyst but can also contaminate the final product. Inductively Coupled Plasma (ICP) analysis of the reaction solution can quantify the extent of metal leaching.[13]

Q5: Can I regenerate my deactivated catalyst? If so, how?

A5: Catalyst regeneration is often possible, depending on the deactivation mechanism.

  • For poisoning by organic molecules or coking: A common method is calcination (heating under a controlled atmosphere) to burn off the adsorbed species.

  • For palladium catalysts deactivated by carbon deposits: A two-step process involving heating in an inert atmosphere followed by an oxidizing atmosphere can be effective.[14]

  • For palladium and arsenic co-catalyst systems: The catalyst can be regenerated by dissolving the exhausted mixture in HCl with chlorine gas, followed by distillation to separate the components.[15]

It is crucial to tailor the regeneration protocol to the specific catalyst and the suspected cause of deactivation.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Catalytic Activity
Symptom Possible Cause Suggested Action
Decreasing yield over several runsCatalyst Poisoning- Purify all reactants and solvents to remove potential poisons like sulfur compounds. - If using a cyanide salt, consider using a slow-release cyanide source to maintain a low concentration of free cyanide.[16] - Perform a regeneration cycle (e.g., calcination).
Sintering- Lower the reaction temperature if possible. - Ensure uniform heat distribution in the reactor. - Characterize the used catalyst with TEM to check for particle size growth.[10]
Leaching (for Cu catalysts)- Use a less acidic reaction medium if the synthesis allows. - Consider using a co-solvent that minimizes copper solubility.[11] - Analyze the reaction mixture for dissolved copper using ICP.
Abrupt drop in activity in a single runSevere Poisoning- Check for a sudden introduction of a contaminant in the feedstock. - Analyze the feedstock for impurities.
Mechanical Failure of Catalyst- For supported catalysts, check for physical degradation of the support.
Issue 2: Change in Product Selectivity
Symptom Possible Cause Suggested Action
Formation of undesired byproductsAlteration of Active Sites- Poisoning or fouling can selectively block certain types of active sites, altering the reaction pathway. - Characterize the catalyst surface to identify changes in its chemical nature (e.g., using XPS).[8]
Change in Metal Oxidation State- The oxidation state of the active metal may have changed during the reaction. - Use analytical techniques like XPS to determine the oxidation state of the metal on the used catalyst.

Experimental Protocols

Protocol 1: Standard Test for Catalyst Activity
  • Reaction Setup: In a clean, dry reaction vessel, combine the pyrrole precursor, cyano source (if applicable), and solvent under an inert atmosphere.

  • Catalyst Addition: Add a precisely weighed amount of the fresh catalyst (e.g., 1 mol%).

  • Reaction Conditions: Stir the mixture at the desired temperature for a set period (e.g., 6 hours).

  • Sampling and Analysis: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of this compound.

  • Comparison: To test a used catalyst, repeat steps 1-4 using the same amount of the used catalyst and compare the reaction rate and final yield to that of the fresh catalyst under identical conditions.

Protocol 2: Simple Catalyst Regeneration (for fouling/coking)
  • Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent (e.g., THF, ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.

  • Calcination (if necessary): Place the dried catalyst in a tube furnace. Heat under a flow of air or a mixture of an inert gas and oxygen at a temperature sufficient to burn off organic deposits (e.g., 300-500 °C). The exact temperature and atmosphere will depend on the catalyst's thermal stability.

  • Activity Testing: Test the activity of the regenerated catalyst using Protocol 1.

Visualizing Deactivation Pathways and Troubleshooting

Catalyst Deactivation Pathways

DeactivationPathways ActiveCatalyst Active Catalyst PoisonedCatalyst Poisoned Catalyst ActiveCatalyst->PoisonedCatalyst Poisoning (N-compounds, CN-, S) FouledCatalyst Fouled Catalyst ActiveCatalyst->FouledCatalyst Fouling (Polymers, Coke) SinteredCatalyst Sintered Catalyst ActiveCatalyst->SinteredCatalyst Sintering (High Temperature) LeachedCatalyst Leached Metal Ions ActiveCatalyst->LeachedCatalyst Leaching (Acidic Media)

Caption: Common pathways for catalyst deactivation in chemical synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckReuse Is this a reused catalyst? Start->CheckReuse FreshRun Check Fresh Catalyst Run CheckReuse->FreshRun Yes CheckProcessParams Review Process Parameters (Temp, Purity) CheckReuse->CheckProcessParams No CompareYields Compare Yields FreshRun->CompareYields DeactivationSuspected Deactivation Confirmed CompareYields->DeactivationSuspected Yield < Fresh CompareYields->CheckProcessParams Yield ≈ Fresh AnalyzeCatalyst Characterize Used Catalyst (XPS, TEM, ICP) DeactivationSuspected->AnalyzeCatalyst IdentifyCause Identify Deactivation Mechanism AnalyzeCatalyst->IdentifyCause Regenerate Attempt Regeneration IdentifyCause->Regenerate Poisoning/Fouling Optimize Optimize Reaction Conditions IdentifyCause->Optimize Sintering/Leaching Replace Replace Catalyst IdentifyCause->Replace Irreversible Regenerate->Start Retest Optimize->Start Rerun

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Minimizing byproduct formation in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Paal-Knorr pyrrole synthesis. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1] The generally accepted mechanism involves the following steps:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated by an acid catalyst. This initial attack forms a hemiaminal intermediate.[2]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step, which is often the rate-determining step, results in a 2,5-dihydroxytetrahydropyrrole derivative.[2]

  • Dehydration: The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1]

Q2: What is the most common byproduct in the Paal-Knorr pyrrole synthesis and how is it formed?

The most common byproduct is the corresponding furan.[3] Furan formation occurs via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, especially in the absence of a sufficiently nucleophilic amine.[4]

Q3: How does pH affect the outcome of the Paal-Knorr synthesis?

The pH of the reaction medium is a critical factor. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][6] This is because in a highly acidic environment, the primary amine can be protonated to its non-nucleophilic ammonium salt, slowing down the desired pyrrole formation and allowing the competing furan synthesis to dominate.[4] Weakly acidic or neutral conditions are generally preferred for pyrrole synthesis.[6]

Q4: Can modern techniques like microwave irradiation improve the Paal-Knorr synthesis?

Yes, microwave-assisted Paal-Knorr synthesis has been shown to be highly effective. It can significantly reduce reaction times, often from hours to minutes, and improve yields.[7][8] Microwave heating can also be performed under milder conditions, sometimes even without a catalyst, which helps to minimize byproduct formation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis in a question-and-answer format.

Problem 1: Significant amount of furan byproduct is observed.

  • Likely Cause: The reaction conditions are too acidic, favoring the intramolecular cyclization of the 1,4-dicarbonyl to form a furan.[5]

  • Solutions:

    • Decrease Acidity: Adjust the pH to be neutral or weakly acidic (pH > 3).[10] Using a weak acid like acetic acid can accelerate the pyrrole formation without promoting significant furan byproduct.[6]

    • Use Excess Amine: Increasing the concentration of the amine can help to outcompete the intramolecular cyclization pathway leading to the furan.[10]

    • Milder Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or a heterogeneous catalyst.[5]

Problem 2: The reaction is sluggish or results in a low yield of the desired pyrrole.

  • Likely Cause: Several factors can contribute to low yields, including sub-optimal reaction conditions, poorly reactive starting materials, or product degradation.[3]

  • Solutions:

    • Optimize Temperature and Time: If the reaction is slow, a moderate increase in temperature or reaction time may be necessary. However, be cautious as excessively high temperatures can lead to polymerization.[3]

    • Catalyst Choice: Ensure that an appropriate catalyst is being used. While strong acids can be effective, they can also cause degradation. A range of milder Brønsted and Lewis acids have been shown to be effective.[11]

    • Check Reactant Purity and Reactivity: Impurities in starting materials can inhibit the reaction. Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions.[3]

    • Consider Solvent Effects: The choice of solvent can influence reaction rates. In some cases, solvent-free conditions have been shown to be highly effective.[10]

Problem 3: A dark, tarry material is formed, making purification difficult.

  • Likely Cause: This often indicates polymerization of the starting materials or the pyrrole product itself, typically caused by excessively high temperatures or highly acidic conditions.[3]

  • Solutions:

    • Lower the Reaction Temperature: Reducing the temperature can help to prevent polymerization.

    • Use a Milder Catalyst: Switching to a less harsh catalyst can minimize degradation and subsequent polymerization.

    • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and conditions on the yield of a representative Paal-Knorr pyrrole synthesis (2,5-hexanedione with aniline).

CatalystTemperature (°C)TimeYield (%)Reference
Fe³⁺-montmorilloniteReflux3 h95[11]
Zn²⁺-montmorilloniteReflux5 h87[11]
Co²⁺-montmorilloniteReflux5 h81[11]
Cu²⁺-montmorilloniteReflux5 h76[11]
K10 montmorilloniteReflux5 h72[11]
Sc(OTf)₃ (1 mol%)6010 min98[12]
CATAPAL 200 (alumina)6045 min68-97[13]

Experimental Protocols

Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [14]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis [15]

  • Materials:

    • 1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C. The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography.

Visualizations

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + Amine amine Primary Amine / Ammonia amine->hemiaminal cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H₂O (Dehydration) water 2 H₂O cyclic_intermediate->water

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Troubleshooting_Workflow start Paal-Knorr Reaction Issues issue Significant Furan Byproduct? start->issue low_yield Low Yield / Sluggish Reaction? issue->low_yield No solution_furan Decrease Acidity (pH > 3) Use Excess Amine Use Milder Catalyst issue->solution_furan Yes tar Dark, Tarry Mixture? low_yield->tar No solution_low_yield Optimize Temp. & Time Check Catalyst & Reactants Consider Solvent Change low_yield->solution_low_yield Yes solution_tar Lower Temperature Use Milder Catalyst Reduce Reaction Time tar->solution_tar Yes end Optimized Reaction tar->end No solution_furan->end solution_low_yield->end solution_tar->end

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

References

Technical Support Center: Synthesis of Substituted 1H-Pyrrole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of substituted 1H-pyrrole-3-carbonitriles. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of a substituted 1H-pyrrole-3-carbonitrile. What are the most common causes?

A1: Low yields in pyrrole synthesis are a common issue and can stem from several factors.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions, consuming your starting materials and complicating purification. It is recommended to use freshly purified reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that require careful optimization for your specific substrates.[1] Harsh conditions, such as excessively high temperatures or the use of strong acids, can lead to the degradation of both starting materials and the desired pyrrole product.[2]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Certain synthetic routes to pyrroles are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can be crucial.[1]

  • Suboptimal Catalyst: The choice and concentration of a catalyst, if required, are critical. For instance, in acid-catalyzed reactions, an inappropriate acid or concentration can promote side reactions.[2]

Q2: I am observing a significant byproduct in my reaction. What is it likely to be and how can I minimize its formation?

A2: A common byproduct, particularly in syntheses that could follow a Paal-Knorr-type pathway, is the corresponding furan derivative. This occurs when a 1,4-dicarbonyl intermediate undergoes acid-catalyzed cyclization and dehydration before reacting with the amine component.[2] To minimize furan formation, consider the following:

  • pH Control: This side reaction is especially favored in strongly acidic conditions. It is advisable to conduct the reaction under neutral or weakly acidic conditions.[2]

  • Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway leading to the pyrrole.[2]

Another common issue is the formation of a dark, tarry substance, which often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder catalyst.[2]

Q3: My crude product is difficult to purify. What are the recommended purification methods?

A3: Purification of substituted 1H-pyrrole-3-carbonitriles can be challenging due to the presence of byproducts and unreacted starting materials. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating the desired product from impurities. Silica gel is a common stationary phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Extraction: A standard aqueous workup is often necessary to remove water-soluble impurities and catalysts.

Troubleshooting Guide: Low Yield

Low product yield is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction.- Increase reaction time.- Cautiously increase the reaction temperature while monitoring for side reactions.- Ensure the catalyst (if used) is active and added in the correct amount.
Hydrolysis of starting materials or intermediates.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Multiple spots on TLC, with one major byproduct Formation of furan byproduct.- Adjust the pH to neutral or weakly acidic conditions.- Use an excess of the amine starting material.[2]
Self-condensation of starting materials.- Add reactive intermediates (like α-haloketones in a Hantzsch-type synthesis) slowly to the reaction mixture.
Dark, tarry crude product Polymerization of starting materials or product.- Lower the reaction temperature.- Use a milder catalyst.[2]
Good conversion, but low isolated yield Product loss during workup/purification.- If the product has some water solubility, saturate the aqueous layer with brine (NaCl) before extraction.- Optimize the purification method (e.g., change chromatography solvent system, try a different recrystallization solvent).

Data Presentation: Solvent Effects on a Three-Component Synthesis

The following data is adapted from a study on the one-pot, three-component synthesis of a substituted this compound. The reaction involves the condensation of an α-hydroxyketone, an oxoacetonitrile, and a primary amine.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile [3]

EntryCatalyst (eq.)SolventTemperature (°C)Yield (%)
1AcOH (1.0)EtOH7077
2ZnCl₂ (1.0)EtOH7046
3PTSA (1.0)EtOH7065
4Sc(OTf)₃ (1.0)EtOH7058
5InCl₃ (1.0)EtOH7055
6AcOH (1.0)MeOH7072
7AcOH (1.0)H₂O7033
8AcOH (1.0)Toluene7041
9AcOH (1.0)MeCN7053
10AcOH (1.0)THF7066
11AcOH (1.0)DCM7045
12AcOH (1.0)Dioxane7068
13AcOH (1.0)EtOH5062
14AcOH (1.0)EtOHr.t.No reaction

Data adapted from Judeh, Z. M. A., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. Molecules, 27(16), 5285.[3]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Substituted 1H-Pyrrole-3-Carbonitriles

This protocol is adapted from a general method for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles.[4]

Materials:

  • α-Hydroxyketone (1.0 eq.)

  • Oxoacetonitrile (e.g., 3-oxobutanenitrile or benzoylacetonitrile) (1.0 eq.)

  • Primary amine (1.1 eq.)

  • Acetic acid (AcOH) (1.0 eq.)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of the substituted α-hydroxyketone (1.0 eq.), the oxoacetonitrile (1.0 eq.), and the primary amine (1.1 eq.) in ethanol (e.g., 3 mL per 1.0 mmol of the α-hydroxyketone), add acetic acid (1.0 eq.) dropwise at room temperature.

  • Heat the resulting mixture at 70 °C for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted this compound.

Visualizations

experimental_workflow start Start reactants Combine: - α-Hydroxyketone - Oxoacetonitrile - Primary Amine in Ethanol start->reactants 1 add_catalyst Add Acetic Acid dropwise at RT reactants->add_catalyst 2 heat Heat to 70 °C (Monitor by TLC) add_catalyst->heat 3 cool Cool to RT heat->cool 4 evaporate Evaporate Solvent cool->evaporate 5 purify Column Chromatography evaporate->purify 6 product Pure Substituted This compound purify->product 7

Caption: General experimental workflow for the three-component synthesis.

troubleshooting_low_yield start Low Yield of Pyrrole-3-Carbonitrile check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction Low Conversion byproducts Significant Byproducts? check_conversion->byproducts Good Conversion optimize_conditions Increase Time/Temp Check Catalyst incomplete_reaction->optimize_conditions Yes incomplete_reaction->byproducts No solution Improved Yield optimize_conditions->solution furan_formation Furan Formation? byproducts->furan_formation Yes purification_loss Loss during Workup? byproducts->purification_loss No adjust_ph Adjust pH to Neutral/ Weakly Acidic furan_formation->adjust_ph Yes polymerization Polymerization? furan_formation->polymerization No adjust_ph->solution lower_temp Lower Temperature/ Milder Catalyst polymerization->lower_temp Yes polymerization->purification_loss No lower_temp->solution optimize_workup Optimize Extraction/ Purification purification_loss->optimize_workup Yes optimize_workup->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Recrystallization methods for purifying 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 1H-Pyrrole-3-carbonitrile

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of this compound via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The critical first step is solvent screening. An ideal recrystallization solvent should dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. Impurities should ideally remain soluble at cold temperatures or be insoluble in the hot solvent. A systematic screening of common laboratory solvents of varying polarities is the best approach to identify a suitable solvent or a two-solvent system.[1][2]

Q2: My crude this compound is dark brown/black. Is this normal and how can I remove the color?

A2: Yes, it is common for crude pyrrole derivatives to appear as dark-colored solids or oils.[3] Pyrroles are often susceptible to oxidation and polymerization when exposed to air, light, or acidic conditions, leading to colored impurities.[3][4] To decolorize the solution, you can treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. However, be aware that using excess charcoal can adsorb your product and reduce the overall yield.[5][6]

Q3: What factors should I consider when selecting a recrystallization solvent?

A3: When selecting a solvent, consider the following:

  • Solubility Profile: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]

  • Boiling Point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a significant solubility difference over a practical temperature range.[6]

  • Reactivity: The solvent must be chemically inert and not react with this compound.[6]

  • Impurity Solubility: Impurities should be either very soluble or insoluble in the chosen solvent to allow for effective separation.

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize yield, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] Using an excessive amount of solvent is a primary cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[7][8] After filtration, washing the collected crystals with a minimal amount of ice-cold recrystallization solvent will also help minimize product loss.[2]

Q5: How should I store purified this compound?

A5: Due to its sensitivity, purified this compound should be stored in a tightly sealed container, protected from light (e.g., by wrapping the container in aluminum foil), under an inert atmosphere like nitrogen or argon, and at a low temperature (e.g., -20°C) to prevent degradation.[3]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [7] 2. The solution is supersaturated.[2] 3. Impurities are inhibiting crystallization.[3]1. Reduce the solvent volume by boiling some of it off or using a rotary evaporator, then attempt to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[5] 3. If the product remains an oil, consider purifying a small portion by another method (like flash chromatography) to obtain seed crystals.[3]
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the compound is lower than the temperature of the solution.[8] 3. High concentration of impurities.[7]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[5][7] 2. Use a more dilute solution by adding more hot solvent.[5] You may need to partially evaporate the solvent later to induce crystallization. 3. If impurities are suspected, try an activated charcoal treatment or an initial purification by column chromatography.[8]
The recrystallization yield is very low. 1. Too much solvent was used during dissolution. [8] 2. The crystals were washed with solvent that was not ice-cold.[2] 3. The product has significant solubility in the cold solvent. 4. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor (the filtrate) and cool it further to obtain a second crop of crystals.[8] 2. Always use ice-cold solvent for washing the crystal cake on the filter. Use it sparingly.[2] 3. Ensure the solution is thoroughly cooled, using an ice bath if necessary, before filtration. 4. To prevent this, pre-heat the filtration funnel and receiving flask and use a fluted filter paper for faster filtration.
The purified crystals are still colored. 1. Oxidation of the pyrrole ring.[3] 2. Colored impurities were not fully removed.[5] 3. The activated charcoal treatment was insufficient or skipped.1. Perform the recrystallization quickly and consider working under an inert atmosphere to minimize air exposure.[5] 2. A second recrystallization may be necessary. Ensure the chosen solvent is appropriate for rejecting the colored impurity. 3. Repeat the recrystallization, ensuring a proper activated charcoal treatment is included. Dissolve the compound in the hot solvent, add charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[5]

Experimental Protocols

Protocol 1: General Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Observe if the compound dissolves.[6]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

  • The ideal single solvent is one in which the compound is insoluble at room temperature but fully soluble at the boiling point, and which produces a good yield of crystals upon cooling.

  • If no single solvent is ideal, a two-solvent (mixed-solvent) system can be tested. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Protocol 2: Recrystallization using an Ethanol/Water System

This protocol is based on methods used for similar pyrrole derivatives and is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is dark, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot filtrate, add water dropwise until the solution just begins to show persistent cloudiness. Add a few drops of hot ethanol to redissolve the cloudiness, creating a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[8] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a modest temperature.

Visual Workflow

G cluster_start Initial Observation cluster_problems Troubleshooting Paths cluster_solutions Recommended Solutions cluster_end Desired Outcome start Crude Product in Hot Solvent prob_no_xtal No Crystals Form on Cooling start->prob_no_xtal prob_oil Product 'Oils Out' start->prob_oil prob_yield Yield is Very Low start->prob_yield prob_color Crystals are Colored start->prob_color end_node Pure, Crystalline This compound start->end_node Ideal Path sol_no_xtal1 Boil Off Excess Solvent & Re-cool prob_no_xtal->sol_no_xtal1 sol_no_xtal2 Scratch Flask or Add Seed Crystal prob_no_xtal->sol_no_xtal2 sol_oil1 Reheat, Add More Solvent, Cool Slowly prob_oil->sol_oil1 sol_oil2 Use a More Dilute Solution prob_oil->sol_oil2 sol_yield1 Concentrate Mother Liquor for 2nd Crop prob_yield->sol_yield1 sol_yield2 Use Minimal Ice-Cold Solvent for Washing prob_yield->sol_yield2 sol_color1 Repeat Recrystallization with Charcoal Treatment prob_color->sol_color1 sol_color2 Work Under Inert Atmosphere prob_color->sol_color2 sol_no_xtal1->end_node sol_no_xtal2->end_node sol_oil1->end_node sol_oil2->end_node sol_yield1->end_node Improves Yield sol_yield2->end_node sol_color1->end_node sol_color2->end_node

Caption: Troubleshooting workflow for recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Multicomcponent Reactions for 3-Cyanopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the multicomponent synthesis of 3-cyanopyrroles. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into common issues and their potential solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My multicomponent reaction for 3-cyanopyrrole synthesis is resulting in a significantly lower yield than expected. What are the most common causes?

Low yields in multicomponent reactions (MCRs) for 3-cyanopyrroles can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and highly interdependent.

  • Reactant Quality and Stoichiometry: The purity of starting materials and the precise ratio in which they are combined can dramatically impact reaction efficiency.

  • Nature of Reactants: The electronic and steric properties of the amines and other starting materials can influence their reactivity.

  • Reaction Work-up and Purification: Product loss during extraction and purification is a frequent cause of low isolated yields.

Q2: How do I select the optimal solvent and temperature for my reaction?

The choice of solvent and temperature is crucial for achieving high yields. A one-step, three-component reaction for N-substituted 2,3,5-functionalized 3-cyanopyrroles has been successfully performed in ethanol (EtOH) at 70°C.[1][2][3] It is often beneficial to perform a screening of different solvents and temperatures to find the optimal conditions for your specific substrates.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields in a particular solvent, consider screening other solvents. For pyrrole synthesis, polar protic solvents like ethanol are often effective. Some reactions may also work well in greener solvents like water or under solvent-free conditions.[4][5]

  • Temperature Optimization: A systematic temperature screening, for example, from room temperature up to the boiling point of the chosen solvent, can help identify the optimal reaction temperature. The reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to form 3-cyanopyrroles was optimized at 70°C.[2]

Q3: My yield is still low despite optimizing the solvent and temperature. Could the catalyst be the issue?

Yes, the choice and amount of catalyst are critical. For the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles, acetic acid (AcOH) has been used effectively as a catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst Loading: Ensure the correct molar equivalent of the catalyst is being used. For the AcOH-catalyzed reaction, one equivalent was found to be optimal.[2]

  • Catalyst Screening: If an acid catalyst like AcOH is not providing good yields, consider screening other catalysts. Both Lewis and Brønsted acids can be effective in MCRs. In some cases, metal-free catalytic systems or even catalyst-free conditions in specific solvents like water have been reported for pyrrole synthesis.[4][5][6] For other types of pyrrole MCRs, catalysts like montmorillonite clay, NiFe2O4 nanoparticles, and ammonium niobium oxalate have been used.[7][8]

Q4: I've noticed that changing the amine in my reaction significantly affects the yield. Why is this?

The nucleophilicity of the amine is a key factor in many MCRs for pyrrole synthesis.

Explanation:

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic than aromatic amines. This difference in nucleophilicity often leads to higher yields when using aliphatic amines.[1][2] For instance, in a three-component synthesis of 3-cyanopyrroles, reactions with aliphatic amines consistently provided higher yields compared to those with aromatic amines.[2]

  • Steric Hindrance: Bulky amines may experience steric hindrance, which can slow down the reaction rate and lead to lower yields.

Troubleshooting Steps:

If you suspect the amine is the issue, consider the following:

  • If possible, try using a more nucleophilic amine as a positive control to confirm that the other reaction components are viable.

  • For less reactive amines, you may need to re-optimize the reaction conditions (e.g., increase temperature, change catalyst).

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of 3-cyanopyrrole synthesis.

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of 3-Cyanopyrrole 1a [2]

EntryCatalyst (eq.)SolventTemperature (°C)Isolated Yield (%)
1AcOH (1.0)EtOH7077
2AcOH (0.5)EtOH7065
3AcOH (1.5)EtOH7075
4No CatalystEtOH70Not Detected
5AcOH (1.0)MeOH7068
6AcOH (1.0)MeCN7045
7AcOH (1.0)H₂O70Not Detected
8AcOH (1.0)EtOH5040
9AcOH (1.0)EtOH8076

Reaction conditions: D-(+)-fructose (1 mmol), benzoylacetonitrile (1.0 eq.), and benzylamine (1.1 eq.) in 3 mL of solvent for 3 h.

Table 2: Effect of Amine Nucleophilicity on Yield [1][2]

ProductAmineYield (%)
1aBenzylamine (Aliphatic)77
1b4-Methoxybenzylamine (Aliphatic)86
1cHexylamine (Aliphatic)78
1gAniline (Aromatic)65
1h4-Methoxyaniline (Aromatic)70
1i4-Fluoroaniline (Aromatic)60

Key Experimental Protocols

General Procedure for the One-Pot, Three-Component Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles[1][2]
  • To a reaction vessel, add the α-hydroxyketone (1.0 mmol, 1.0 eq.), the oxoacetonitrile (1.0 mmol, 1.0 eq.), and the primary amine (1.1 mmol, 1.1 eq.).

  • Add the solvent (e.g., EtOH, 3 mL) and the catalyst (e.g., AcOH, 1.0 mmol, 1.0 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., 70°C) for the specified time (e.g., 3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-cyanopyrrole.

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup optimize_conditions Systematically Vary Temp & Solvent check_conditions->optimize_conditions Suboptimal? check_reactants Verify Reactant Purity & Stoichiometry check_conditions->check_reactants Optimal optimize_conditions->check_reactants No Improvement success Improved Yield optimize_conditions->success Yield Improves purify_reactants Re-purify Starting Materials check_reactants->purify_reactants Impure? check_catalyst Evaluate Catalyst (Type & Loading) check_reactants->check_catalyst Pure purify_reactants->check_catalyst No Improvement purify_reactants->success Yield Improves optimize_catalyst Screen Different Catalysts & Concentrations check_catalyst->optimize_catalyst Suboptimal? check_amine Assess Amine Reactivity (Nucleophilicity, Sterics) check_catalyst->check_amine Optimal optimize_catalyst->check_amine No Improvement optimize_catalyst->success Yield Improves change_amine Test with a More Reactive Amine check_amine->change_amine Low Reactivity? check_amine->check_workup Sufficiently Reactive change_amine->check_workup No Improvement change_amine->success Yield Improves optimize_workup Modify Extraction & Chromatography Conditions check_workup->optimize_workup Product Loss? optimize_workup->success

Caption: A decision tree for troubleshooting low yields in 3-cyanopyrrole synthesis.

Proposed Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A α-Hydroxyketone D Enamine Intermediate A->D B Oxoacetonitrile E Cyclized Intermediate B->E C Primary Amine C->D D->E + Michael Addition F 3-Cyanopyrrole E->F - H₂O (Dehydration)

Caption: A simplified proposed mechanism for the formation of 3-cyanopyrroles.

References

Technical Support Center: Purification of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a question-and-answer format.

Issue 1: Low Purity of the Crude Product After Synthesis

Question: My initial crude product of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile shows significant impurities by TLC/HPLC analysis. What are the likely impurities and how can I minimize their formation?

Answer:

The synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile proceeds via the cyclization of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile in a hydrogen chloride-ethyl acetate solution.[1] Key impurities can arise from this process:

  • Unreacted Starting Material: Incomplete cyclization can leave residual 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.

  • Hydrolysis Byproducts: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Polymerization Products: Pyrrole derivatives can be susceptible to polymerization, especially under acidic conditions, leading to tarry, insoluble materials.

  • Side-Reaction Products: Furan derivatives can be a common byproduct in pyrrole synthesis under acidic conditions.

Strategies to Minimize Impurity Formation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material without excessive side reactions.

  • Control Acidity: While acidic conditions are necessary for cyclization, excessively strong acidity or prolonged reaction times can promote polymerization.

Issue 2: Difficulty in Removing Colored Impurities

Question: My product is a persistent yellow or brown color, even after initial purification attempts. How can I decolorize it?

Answer:

Colored impurities often arise from polymerization or the formation of highly conjugated byproducts.

Recommended Decolorization Techniques:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol), heat briefly, and then filter through celite to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively leave colored impurities in the mother liquor.

Issue 3: Low Recovery After Recrystallization

Question: I am losing a significant amount of product during recrystallization. What are the common causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Using an Excessive Amount of Solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

Tips for Improving Recrystallization Yield:

  • Systematic Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal system. Alcohols like isopropanol and ethanol, potentially mixed with water, are good starting points based on related compounds.[1]

  • Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the solid.

  • Pre-heat the Filtration Apparatus: When performing a hot filtration, pre-heating the funnel and receiving flask can prevent premature crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile?

A1: Based on procedures for analogous compounds, a mixture of an alcohol and water is a promising choice. A patent for a related synthesis mentions "pulping by isopropanol" and recrystallization of a precursor from 50% isopropyl alcohol.[1] Therefore, starting with isopropanol or ethanol and adding water dropwise to the hot solution until cloudiness persists is a recommended approach.

Q2: How can I monitor the purity of my product during the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC). For detailed structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: My purified product still shows a minor impurity by HPLC. What are my options?

A3: If a single recrystallization is insufficient, you can try a second recrystallization, potentially with a different solvent system. Alternatively, for removing persistent impurities, column chromatography using silica gel is a powerful technique. A solvent system for TLC that gives good separation (Rf values between 0.2 and 0.8) can often be adapted for column chromatography.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Pulping with Isopropanol ModerateSimple, quick washMay not remove all impurities effectively
Recrystallization (e.g., Ethanol/Water) High (>98%)Effective for removing a wide range of impurities, yields crystalline solidCan have lower recovery if not optimized
Column Chromatography Very High (>99.5%)Excellent for separating closely related impuritiesMore time-consuming and requires more solvent

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, dissolve the crude 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent should be guided by prior TLC analysis.

  • Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude Product (Low Purity) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Analysis (TLC/HPLC) Recrystallization->Purity_Check1 Impure_Fractions Impure Fractions/ Mother Liquor Recrystallization->Impure_Fractions Mother Liquor Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Analysis (HPLC/NMR) Column_Chromatography->Purity_Check2 Column_Chromatography->Impure_Fractions Impure Fractions High_Purity_Product High Purity Product (>99.5%) Purity_Check2->High_Purity_Product Purity OK Purity_Check2->Impure_Fractions Purity Not OK

Caption: Purification workflow for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Troubleshooting_Logic Start Problem: Low Purity Check_Color Is the product colored? Start->Check_Color Charcoal Treat with Activated Charcoal Check_Color->Charcoal Yes Recrystallize Perform Recrystallization Check_Color->Recrystallize No Charcoal->Recrystallize Check_Yield Is the yield low? Recrystallize->Check_Yield Optimize_Solvent Optimize Recrystallization Solvent/ Amount Check_Yield->Optimize_Solvent Yes Check_Purity Check Purity (HPLC) Check_Yield->Check_Purity No Optimize_Solvent->Recrystallize Column_Chromatography Consider Column Chromatography Check_Purity->Column_Chromatography Purity Not OK Success Pure Product Obtained Check_Purity->Success Purity OK Column_Chromatography->Success

Caption: Troubleshooting decision tree for purification challenges.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 1H-Pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive comparison of the 1H NMR spectral features of 1H-Pyrrole-3-carbonitrile derivatives, offering valuable insights for structural analysis and interpretation. We present a detailed examination of chemical shifts and coupling constants, supported by experimental data and protocols, to facilitate the unambiguous identification of this important class of heterocyclic compounds.

The pyrrole ring, a fundamental motif in numerous biologically active molecules and functional materials, presents a unique electronic environment that is sensitively probed by 1H NMR spectroscopy. The introduction of a carbonitrile group at the 3-position, along with other substituents, induces characteristic changes in the chemical shifts and coupling patterns of the pyrrole ring protons. Understanding these substituent effects is crucial for accurate spectral assignment.

Comparative 1H NMR Data of this compound Derivatives

The following table summarizes the 1H NMR spectral data for a series of substituted this compound derivatives. The data highlights the influence of various substituents on the chemical shifts (δ) of the pyrrole ring protons (H-2, H-4, and H-5) and the N-H proton. All chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Compound/SubstituentsH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)N-H (δ, ppm)Other Protons (δ, ppm)Solvent
Unsubstituted Pyrrole 6.74 (t)6.14 (t)6.74 (t)8.07 (br s)-CDCl3
2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile ---5.65 (s, 2H, NH2)7.39-6.93 (m, 10H, Ar-H), 2.04 (s, 3H, CH3)DMSO-d6
2-Amino-1-(4-chlorophenyl)-5-phenyl-4-methyl-1H-pyrrole-3-carbonitrile ---5.80 (s, 2H, NH2)7.43-6.97 (m, 9H, Ar-H), 2.02 (s, 3H, CH3)DMSO-d6
2-Amino-5-(4-fluorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile ---4.01 (s, 2H, NH2)7.11-6.78 (m, 9H, Ar-H), 2.08 (s, 3H, CH3)CDCl3
2-Amino-5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile ---4.01 (s, 2H, NH2)7.25-6.75 (m, 9H, Ar-H), 2.08 (s, 3H, CH3)CDCl3
2-Amino-4-methyl-1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile ---4.03 (s, 2H, NH2)7.16-6.86 (m, 9H, Ar-H), 2.34 (s, 3H, Ar-CH3), 2.27 (s, 3H, CH3)CDCl3
2-Amino-5-(2-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile ---4.05 (s, 2H, NH2)7.30-6.99 (m, 8H, Ar-H), 2.29 (s, 3H, Ar-CH3), 2.00 (s, 3H, CH3)CDCl3
2-Amino-4-methyl-5-phenyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile ---5.56 (s, 2H, NH2)7.32-6.99 (m, 9H, Ar-H), 2.07 (s, 3H, CH3), 1.91 (s, 3H, Ar-CH3)DMSO-d6

Comparison with Alternative Heterocyclic Carbonitriles

To provide a broader context, the typical 1H NMR chemical shift ranges for other five-membered heterocyclic carbonitriles are presented below. The position of the nitrile group and the nature of the heteroatom significantly influence the proton chemical shifts.

HeterocycleH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)
Pyrrole-2-carbonitrile -6.2-6.46.8-7.06.8-7.0
Furan-3-carbonitrile 7.9-8.1-6.6-6.87.5-7.7
Thiophene-3-carbonitrile 7.8-8.0-7.2-7.47.9-8.1
Indole-3-carbonitrile 7.8-8.0-7.2-7.57.2-7.5 (ring)

This comparison highlights the distinct spectral regions in which the protons of these different heterocyclic systems resonate, aiding in the initial identification of the core scaffold.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H NMR spectra of this compound derivatives is crucial for data reproducibility and comparison.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use high-purity deuterated solvents such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).[1] The choice of solvent can affect the chemical shift of the N-H proton due to hydrogen bonding.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SWH): 12-16 ppm.

  • Number of Scans (NS): 8-16 scans to improve the signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds to allow for spin-lattice relaxation.[1]

  • Acquisition Time (AT): 2-4 seconds.

  • Temperature: 298 K (25 °C).

Visualizing Structural Relationships

The following diagrams illustrate the general structure of this compound and the key proton environments, providing a visual aid for spectral interpretation.

Caption: General structure of this compound with proton numbering.

G cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent + TMS) nmr NMR Data Acquisition (400 MHz, 16 scans) prep->nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) process->analysis structure Structure Elucidation analysis->structure

Caption: A streamlined workflow for the 1H NMR analysis of pyrrole derivatives.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of this compound derivatives. By leveraging the comparative data and standardized protocols presented, researchers can more confidently and accurately elucidate the structures of novel compounds within this important chemical class.

References

Comparative Analysis of Analytical Techniques for 1H-Pyrrole-3-carbonitrile Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of 1H-Pyrrole-3-carbonitrile, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of fragmentation patterns, experimental protocols, and comparative data to aid in method selection and data interpretation.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. Electron Ionization (EI) is a common technique for this volatile compound, leading to characteristic fragmentation patterns that provide a molecular fingerprint.

Predicted Electron Ionization Mass Spectrum
m/z Predicted Relative Intensity (%) Proposed Fragment Ion
92100[M]⁺ (Molecular Ion)
9160[M-H]⁺
6545[M-HCN]⁺
6430[M-H-HCN]⁺
3925C₃H₃⁺ (Propargyl cation)
2715HCN⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-300.

Fragmentation Pathway

The expected fragmentation pathway for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion (m/z 92). Subsequent fragmentation can occur through two primary routes: the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 91), or the characteristic loss of hydrogen cyanide (HCN) from the molecular ion to yield a fragment at m/z 65. Further fragmentation of the pyrrole ring can lead to smaller charged species.

Fragmentation_Pathway_of_this compound M [C₅H₄N₂]⁺ m/z = 92 Molecular Ion M_minus_H [C₅H₃N₂]⁺ m/z = 91 M->M_minus_H - H• M_minus_HCN [C₄H₃N]⁺ m/z = 65 M->M_minus_HCN - HCN C3H3 [C₃H₃]⁺ m/z = 39 M_minus_HCN->C3H3 - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives that offer complementary data.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, identification of impurities.High sensitivity, provides structural information, suitable for volatile compounds.Isomeric differentiation can be challenging, requires a pure sample for unambiguous identification.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of non-volatile impurities.Excellent for purity determination and quantification, applicable to a wide range of compounds.Does not provide direct structural information without a coupled detector (e.g., MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of connectivity, stereochemistry.Unambiguous structure determination, provides information on the chemical environment of each atom.Lower sensitivity compared to MS, requires a larger sample amount.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for the analysis of pyrrole derivatives can be adapted for this compound.[3]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for complete assignment.

  • Reference: Tetramethylsilane (TMS) as an internal standard.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound, integrating the strengths of each analytical technique.

Characterization_Workflow start Synthesized this compound hplc HPLC Analysis (Purity Assessment) start->hplc gcms GC-MS Analysis (Molecular Weight and Impurity ID) hplc->gcms If pure end Complete Characterization Report hplc->end If impure, requires purification nmr NMR Spectroscopy (Structural Confirmation) gcms->nmr If MW matches gcms->end If MW mismatch, re-evaluate synthesis nmr->end

Caption: Integrated workflow for compound characterization.

References

A Comparative Guide to the X-ray Crystallography of Novel 1H-Pyrrole-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of novel compounds based on the 1H-Pyrrole-3-carbonitrile scaffold. This class of molecules is of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential as STING (Stimulator of Interferon Genes) receptor agonists and antibacterial agents.[1] Understanding the three-dimensional structure of these compounds through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data of this compound Derivatives and Related Structures

The following table summarizes key crystallographic parameters for a selection of recently reported compounds containing the pyrrole-carbonitrile or a closely related moiety. This data allows for a direct comparison of how different substitution patterns and structural modifications influence the solid-state conformation and crystal packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
(Z)-2-(Azepan-1-yl)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrileC₃₁H₃₀N₃O₂--------[2]
(4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferroceneC₂₁H₁₆ClFeNOMonoclinicP2₁/c14.6936(11)9.3784(6)12.7854(8)105.183(2)1700.4(2)4[3]
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylateC₁₂H₁₃FN₂O₃--------[4]
2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrateC₁₈H₁₄BrN₃O·0.5H₂OMonoclinicC2/c-----4[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of crystallographic studies. Below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives.

Synthesis and Crystallization of a 4,5-substituted this compound Derivative

A general and efficient protocol for the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles involves the use of heterogeneous catalysts.[6]

  • Reaction Setup : A mixture of the appropriate starting materials (e.g., a substituted aniline and a suitable dicarbonyl compound) is prepared in a reaction vessel.

  • Catalyst Addition : A combination of Pd/C and HZSM-5 is added to the mixture.

  • Reaction Conditions : The reaction is typically carried out under a hydrogen atmosphere (1 atm) and heated.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solid product is isolated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of small organic molecules like this compound derivatives follows a standardized workflow.[7]

  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : Data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source. The crystal is maintained at a low temperature (around 100-170 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions.

  • Data Analysis : The final crystallographic data, including bond lengths, bond angles, and torsion angles, are analyzed to determine the precise three-dimensional structure of the molecule.

Visualizations: Workflows and Biological Pathways

To further elucidate the context and methodology of studying these novel compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Application synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Crystallographic Data Analysis refinement->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies drug_design Rational Drug Design sar_studies->drug_design

Caption: Experimental workflow for the X-ray crystallography of novel compounds.

cgas_sting_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds to & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes Type_I_IFN Type I Interferons (e.g., IFN-β) p_IRF3_dimer->Type_I_IFN induces transcription of cluster_nucleus cluster_nucleus Pyrrole_CN This compound Derivatives Pyrrole_CN->STING potential agonist

Caption: The cGAS-STING signaling pathway, a target for some this compound derivatives.

References

A Comparative Guide to 1H-Pyrrole-3-carbonitrile STING Agonists: A Structural and Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of a novel class of STING agonists based on the 1H-Pyrrole-3-carbonitrile scaffold. We present a detailed examination of their structure-activity relationships (SAR), comparing their potency and binding characteristics to other known non-cyclic dinucleotide (non-CDN) STING agonists. This objective comparison, supported by experimental data, is intended to aid researchers and drug development professionals in the evaluation and advancement of STING-targeting therapeutics.

Performance Comparison of STING Agonists

The following table summarizes the in vitro activity of key this compound derivatives and compares them with other notable non-CDN STING agonists. The data highlights the impact of substitutions on the aniline ring system of the pyrrole-carbonitrile core.

Compound IDScaffoldKey Substitutions (R)hSTING Thermal Shift (ΔTm, °C)Cellular Potency (EC50, μM) in THP-1 ISG Reporter AssayReference Compound(s)
4A This compoundUnsubstituted aniline+3.510.49 ± 1.95SR-717
7F This compound4-fluoroaniline+6.83.21 ± 0.54SR-717
7P This compound4-(trifluoromethyl)aniline+6.53.85 ± 0.67SR-717
7R This compound4-chloroaniline+6.24.12 ± 0.73SR-717
SR-717 Imidazo[1,2-a]pyridineN/ANot Reported2.1 - 2.2N/A
diABZI Amidobenzimidazole (dimer)N/ANot Reported0.130N/A
MSA-2 AminobenzimidazoleN/ANot Reported~25 (monomer)N/A

Data Interpretation: The SAR study of the this compound series reveals that substitutions on the aniline ring significantly influence STING agonist activity. The lead compound, 4A, demonstrated moderate activity.[1] The introduction of electron-withdrawing groups at the 4-position of the aniline ring, such as in compounds 7F (fluoro), 7P (trifluoromethyl), and 7R (chloro), led to a notable increase in both thermal stabilization of the hSTING protein and cellular potency in an IRF-inducible reporter assay.[1] These compounds exhibited activities comparable to the well-characterized STING agonist SR-717.[1][2][3] For context, other potent non-CDN STING agonists like diABZI show significantly higher potency.[4][5]

Signaling Pathways and Experimental Overviews

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for SAR studies, and the logical progression of such an investigation.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds Agonist This compound Agonist Agonist->STING_inactive binds STING_active STING (active) STING_inactive->STING_active conformational change STING_translocated STING Translocation STING_active->STING_translocated translocates TBK1 TBK1 STING_translocated->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes ISG Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3_dimer->ISG induces transcription

Caption: The STING signaling pathway activated by this compound agonists.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Iteration Lead_ID Lead Compound ID (e.g., 4A) SAR_Design SAR-driven Design of Analogs Lead_ID->SAR_Design Synthesis Chemical Synthesis of Derivatives SAR_Design->Synthesis Thermal_Shift Thermal Shift Assay (ΔTm with hSTING) Synthesis->Thermal_Shift Test Compounds THP1_Assay THP-1 ISG Reporter Assay (EC50) Thermal_Shift->THP1_Assay Data_Analysis Data Analysis & SAR Correlation Thermal_Shift->Data_Analysis Downstream_Analysis Downstream Pathway Analysis (p-TBK1/p-IRF3) THP1_Assay->Downstream_Analysis Active Hits THP1_Assay->Data_Analysis In_Vivo In Vivo Efficacy (Tumor Models) Downstream_Analysis->In_Vivo Lead Candidates Downstream_Analysis->Data_Analysis In_Vivo->Data_Analysis New_Leads Identification of New Lead Compounds Data_Analysis->New_Leads New_Leads->SAR_Design Iterate

Caption: Experimental workflow for the SAR study of STING agonists.

Logical_Flow A Hypothesis: Substitutions on the aniline ring of This compound will modulate STING agonistic activity. B Synthesize a focused library of analogs with diverse electronic and steric properties at the aniline moiety. A->B C Evaluate direct binding to hSTING protein via thermal shift assay (ΔTm). B->C D Assess cellular potency in a STING-dependent reporter cell line (THP-1 ISG, EC50). B->D E Correlate chemical structure with ΔTm and EC50 values to establish a structure-activity relationship. C->E D->E F Conclusion: Electron-withdrawing substituents at the 4-position of the aniline ring enhance STING agonistic activity. E->F

References

The Rise of Pyrrole Derivatives: A New Contender in the Fight Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual race to discover and develop novel antibiotic agents. Recent research has brought a promising class of compounds to the forefront: 1H-Pyrrole-3-carbonitrile derivatives. This guide offers a comparative analysis of the efficacy of these emerging compounds against established antibiotics, supported by quantitative data and detailed experimental methodologies.

Comparative Efficacy: A Quantitative Look

The antibacterial potential of novel this compound derivatives has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, was determined for these compounds and compared with that of widely used antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32Amoxicillin256
Pyrrole Benzamide DerivativeStaphylococcus aureus3.12 - 12.5Ciprofloxacin2
O-acyloxime of 4-formylpyrrole derivativeProteus mirabilis7.81Decamethoxin15.625

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values. This table summarizes the in vitro antibacterial activity of selected this compound derivatives compared to standard antibiotics against various bacterial strains. Lower MIC values indicate greater potency.

Unveiling the Methodology: How Efficacy is Measured

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized protocol recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Test Compounds: this compound derivatives and reference antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) are grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHIIB) is prepared and sterilized.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an agar plate into a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each test compound and reference antibiotic is performed in the 96-well microtiter plates using the growth medium. This creates a gradient of decreasing antimicrobial concentrations across the wells.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the test organism.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the key steps involved in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compounds Prepare Compound Stock Solutions serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The preliminary data on this compound derivatives is highly encouraging, with several compounds demonstrating potent antibacterial activity, in some cases surpassing that of established antibiotics. The standardized methodologies employed for efficacy testing ensure the reliability and reproducibility of these findings. Continued research into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is crucial and could pave the way for a new generation of antibiotics to combat the growing challenge of antimicrobial resistance.

A Comparative Guide to the In Vitro Anticancer Activity of 1H-Pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-3-carbonitrile scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] A growing body of evidence highlights the potential of these compounds as potent anticancer agents, capable of targeting various cancer cell lines through multiple mechanisms of action. This guide provides an objective comparison of the in vitro performance of several this compound derivatives and related analogs, supported by experimental data from recent studies.

Comparative Anticancer Activity

The cytotoxic effects of various pyrrole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of potency, has been determined for several compounds. The data below summarizes the performance of representative derivatives, demonstrating a range of activities from nanomolar to micromolar concentrations.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives and Analogs Against Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
10t 1H-Pyrrolo[3,2-c]pyridineHeLa (Cervical)0.12[2]
SGC-7901 (Gastric)0.15[2]
MCF-7 (Breast)0.21[2]
cpd 21 Phenyl-1H-pyrroleHepG2 (Liver)0.5 - 0.9[3]
DU145 (Prostate)0.5 - 0.9[3]
CT-26 (Colon)0.5 - 0.9[3]
cpd 19 Phenyl-1H-pyrroleMGC 80-3 (Gastric)1.0 - 1.7[3]
HCT-116 (Colon)1.0 - 1.7[3]
10b Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)1.66[4]
4d / 4e 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile hybridMCF-7 (Breast) & A-549 (Lung)1.97 - 8.14[5]
cpd 15 Phenyl-1H-pyrroleA549 (Lung)3.6[3]
9e Pyrrolo[2,3-d]pyrimidineA549 (Lung)4.55[4]

Experimental Protocols

The evaluation of the cytotoxic potential of these compounds is a critical first step in anticancer drug discovery.[6] The data presented is primarily derived from well-established in vitro colorimetric assays designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is the most commonly cited method for assessing the cytotoxicity of the pyrrole derivatives.[3][4] The assay measures cell viability based on the metabolic activity of the cells.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution (typically 5 mg/mL) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm). The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • IC₅₀ Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

SRB (Sulforhodamine B) Assay

An alternative method used in some studies is the SRB assay. This method relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

  • Cell Seeding and Treatment: Performed as described in the MTT assay.

  • Fixation: After incubation with the test compound, cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. A solution of SRB in acetic acid is then added to each well to stain the cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: Absorbance is read on a microplate reader at approximately 515 nm.

  • IC₅₀ Determination: The IC₅₀ is calculated from the dose-response curve, similar to the MTT assay.

Mechanisms of Action & Signaling Pathways

The anticancer activity of this compound derivatives is attributed to their ability to modulate various cellular processes and signaling pathways. Key mechanisms identified include:

  • Tubulin Polymerization Inhibition: Several pyrrole derivatives act as microtubule-targeting agents.[8] They bind to tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[9][10][11]

  • STING Pathway Agonism: A series of this compound derivatives have been identified as agonists of the STimulator of INterferon Genes (STING) pathway.[12][13] Activation of the cGAS-STING pathway is a key component of the innate immune system that recognizes cytosolic DNA.[14][15] In the context of cancer, STING activation can lead to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[2][15][16]

  • Kinase Inhibition: Pyrrole-containing compounds have been synthesized as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell proliferation and angiogenesis.[17][18]

  • Induction of Apoptosis: Flow cytometry and western blot analyses have shown that potent pyrrole derivatives can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway.[4]

Below is a diagram illustrating a general workflow for the in vitro screening of these potential anticancer compounds, from initial preparation to the determination of cytotoxic activity.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis comp_prep Compound Stock Solution Preparation treatment Treatment with Serial Dilutions comp_prep->treatment cell_culture Cancer Cell Line Culture & Maintenance cell_seed Cell Seeding (96-well plates) cell_culture->cell_seed cell_seed->treatment incubation Incubation (48-72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculate % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

References

A Comparative Guide to the Synthesis of 1H-Pyrrole-3-carbonitrile: An Analysis of Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry. Among its derivatives, 1H-pyrrole-3-carbonitrile is a particularly valuable building block. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering a detailed look at their experimental protocols, quantitative performance, and operational advantages to aid in the selection of the most suitable method for a given research and development context.

This publication delves into a side-by-side comparison of key synthetic strategies, including multi-component reactions, transition-metal-catalyzed couplings, and classic named reactions with modern adaptations. The objective is to furnish a clear, data-driven overview to inform synthetic planning and execution.

Comparative Analysis of Synthesis Methods

The synthesis of this compound and its derivatives can be achieved through various strategic approaches. Below is a summary of several prominent methods, with their performance data consolidated for ease of comparison.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Three-Component Synthesis α-Hydroxyketone, Oxoacetonitrile, AnilineAcetic Acid (AcOH)Ethanol (EtOH)70353 - 90
Multi-component from Nitroepoxides Nitroepoxide, Amine, MalononitrilePotassium Carbonate (K₂CO₃)Methanol (MeOH)60342 - 89
CuH-Catalyzed Coupling 1,3-Enyne, NitrileCopper-Hydride (CuH) complex1,4-Dioxane50-up to 85
Catalytic Knorr Synthesis 1,2-Amino alcohol, β-Keto esterManganese (Mn) complex1,4-Dioxane-24up to 97
Van Leusen Pyrrole Synthesis α,β-Unsaturated compound (e.g., chalcone), Tosylmethyl isocyanide (TosMIC)Sodium Hydride (NaH)DMSO/EtherRT-Good
From α,β-Dicyano Ketones 2-(2-oxo-2-arylethyl)malononitrileHydrogen Chloride (HCl), then Pd/C, H₂Ethyl Acetate50-803~78 (for chlorination)
Iridium-Catalyzed Dehydrogenation Secondary Alcohol, Amino AlcoholIridium (Ir) complexTHF9024up to 93

Experimental Protocols and Methodologies

Three-Component Synthesis from α-Hydroxyketones

This method offers a straightforward and atom-economical approach to substituted 1H-pyrrole-3-carbonitriles.[1][2][3]

General Experimental Protocol: To a solution of the α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), and a primary amine or aniline (1.1 mmol) in ethanol (3 mL), acetic acid (1.0 mmol) is added. The reaction mixture is then stirred at 70°C for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.[3]

Logical Workflow for Three-Component Synthesis:

Start Start Reactants Mix α-Hydroxyketone, Oxoacetonitrile, and Amine in EtOH Start->Reactants Catalyst Add Acetic Acid Reactants->Catalyst Reaction Heat at 70°C for 3h Catalyst->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the three-component synthesis of 1H-pyrrole-3-carbonitriles.

Multi-component Synthesis from Nitroepoxides

This metal-free approach provides access to N-substituted 2-amino-3-cyanopyrroles under mild conditions.[4][5][6]

General Experimental Protocol: A solution of the nitroepoxide (1.0 mmol), an amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol is stirred at 60°C for 3 hours. After completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel chromatography to yield the pure 2-amino-3-cyanopyrrole.[6]

Signaling Pathway for Nitroepoxide-based Synthesis:

Nitroepoxide Nitroepoxide Intermediate1 Ring-opened Intermediate Nitroepoxide->Intermediate1 Amine attack Amine Amine Amine->Intermediate1 Malononitrile Malononitrile Intermediate2 Cyclized Intermediate Malononitrile->Intermediate2 Intermediate1->Intermediate2 Malononitrile anion attack and cyclization Product 2-Amino-3-cyanopyrrole Intermediate2->Product Dehydration

Caption: Reaction pathway for the synthesis from nitroepoxides.

Copper-Hydride Catalyzed Coupling of Enynes and Nitriles

This modern approach utilizes a copper-hydride catalyst to construct polysubstituted N-H pyrroles with high regioselectivity and functional group tolerance.[1][7][8][9][10]

General Experimental Protocol: In a nitrogen-filled glovebox, a vial is charged with a copper(I) salt, a ligand, the 1,3-enyne (0.50 mmol), and a nitrile (1.0 mmol). 1,4-Dioxane is added as the solvent, followed by a silane reducing agent. The vial is sealed and stirred at 50°C for the designated reaction time. After cooling to room temperature, the reaction mixture is worked up, and the crude product is purified by flash chromatography on silica gel to afford the polysubstituted pyrrole.[1]

Catalytic Knorr Pyrrole Synthesis

A sustainable and efficient modification of the classic Knorr synthesis, this method employs a manganese catalyst to produce highly functionalized pyrroles from readily available starting materials, with hydrogen gas as the only byproduct.[11]

General Experimental Protocol: In a pressure tube under a nitrogen atmosphere, the manganese precatalyst (3.0 mol%), potassium tert-butoxide (0.40 equiv), the 1,2-amino alcohol, and the β-keto ester are combined in 1,4-dioxane. The tube is sealed and the mixture is stirred at the appropriate temperature for 24 hours. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Catalytic Cycle of the Knorr Synthesis:

Mn_cat [Mn] Catalyst Dehydrogenation1 Dehydrogenation of Amino Alcohol Mn_cat->Dehydrogenation1 Amino_alc 1,2-Amino Alcohol Amino_alc->Dehydrogenation1 Keto_ester β-Keto Ester Condensation Condensation Keto_ester->Condensation Dehydrogenation1->Condensation Cyclization Cyclization Condensation->Cyclization Dehydrogenation2 Aromatization via Dehydrogenation Cyclization->Dehydrogenation2 Dehydrogenation2->Mn_cat Regeneration Product Substituted Pyrrole Dehydrogenation2->Product

Caption: Simplified catalytic cycle for the Mn-catalyzed Knorr pyrrole synthesis.

Van Leusen Pyrrole Synthesis

This [3+2] cycloaddition reaction is a versatile and operationally simple method for the synthesis of substituted pyrroles using tosylmethyl isocyanide (TosMIC) as a key reagent.[12][13][14][15][16]

General Experimental Protocol: To a suspension of sodium hydride in a mixture of DMSO and diethyl ether, a solution of the α,β-unsaturated compound (e.g., a chalcone derivative) (1 mmol) and TosMIC (1 mmol) in DMSO is added dropwise at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched and worked up, followed by purification of the crude product by chromatography to yield the 3,4-disubstituted pyrrole.[14]

Synthesis from α,β-Dicyano Ketones

This multi-step approach involves the initial formation of a 2-chloro-3-cyanopyrrole intermediate, which is subsequently dehalogenated to afford the final product.

Experimental Protocol:

  • Step 1: Cyclization to 2-chloro-5-aryl-1H-pyrrole-3-carbonitrile: 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile is dissolved in ethyl acetate, and a solution of hydrogen chloride in ethyl acetate is added. The mixture is heated at 50-80°C for several hours. After cooling and concentration, the crude product is purified to give 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[17]

  • Step 2: Dechlorination: The 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is dissolved in an appropriate solvent like methanol, and a palladium on carbon catalyst (5% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere overnight. Filtration of the catalyst and removal of the solvent yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[17]

Sustainable Iridium-Catalyzed Dehydrogenative Synthesis

This environmentally benign method utilizes an iridium catalyst to synthesize pyrroles from secondary alcohols and amino alcohols, with the release of hydrogen and water as the only byproducts.[18]

General Experimental Protocol: In a pressure tube under a nitrogen atmosphere, the iridium catalyst, a base (e.g., KOt-Bu), the secondary alcohol, and the amino alcohol are combined in a suitable solvent such as THF. The tube is sealed and heated at 90°C for 24 hours. After cooling, the reaction mixture is quenched with water and extracted. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[18]

Conclusion

The synthesis of 1H-pyrrole-3-carbonitriles can be approached through a variety of effective methods, each with its own set of advantages and limitations. Three-component reactions, such as those starting from α-hydroxyketones or nitroepoxides, offer operational simplicity and good to excellent yields under mild conditions.[1][2][3][4][5][6] Modern transition-metal-catalyzed methods, including CuH-catalyzed couplings and sustainable iridium- and manganese-catalyzed dehydrogenative cyclizations, provide high efficiency, broad substrate scope, and in some cases, improved environmental profiles.[1][7][8][9][10][11][18] The choice of a particular synthetic route will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns, functional group compatibility, and scalability, as well as considerations of cost, safety, and environmental impact. This guide serves as a foundational resource to aid in making an informed decision for the synthesis of this important class of heterocyclic compounds.

References

The Potential of 1H-Pyrrole-3-carbonitrile Derivatives as Metallo-β-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to modern medicine. These enzymes, belonging to Ambler class B, readily hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. Unlike their serine-β-lactamase counterparts, there are currently no clinically approved inhibitors that specifically target MBLs. This guide provides a comparative analysis of a promising class of MBL inhibitors, the 1H-pyrrole-3-carbonitrile derivatives, against other known inhibitors, supported by experimental data and detailed protocols.

Executive Summary

Recent research has identified derivatives of this compound as potent inhibitors of various MBLs. Notably, structure-activity relationship (SAR) studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have revealed that modifications to this scaffold can lead to potent and broad-spectrum MBL inhibition. This guide will delve into the quantitative data supporting the efficacy of these compounds, compare them with other MBL inhibitors in development and clinical trials, and provide the necessary experimental frameworks for their validation.

Comparative Analysis of MBL Inhibitors

The following table summarizes the inhibitory activity of a key this compound derivative and other notable MBL inhibitors against representative metallo-β-lactamases from different subclasses (B1, B2, and B3).

InhibitorChemical StructureTarget MBL (Subclass)Inhibition Constant (Kᵢ) / IC₅₀Reference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileIMP-1 (B1)Kᵢ = 21 µM[1][2]
N-Benzoyl derivative of the above N/AIMP-1 (B1)Kᵢ in low µM range[1]
CphA (B2)Kᵢ in low µM range[1]
AIM-1 (B3)Kᵢ in low µM range[1]
Captopril (d-isomer) CaptoprilNDM-1 (B1)IC₅₀ = 7.9 - 20.1 µM[3]
IMP-1 (B1)IC₅₀ = 7.2 µM[3]
VIM-2 (B1)IC₅₀ = 0.072 µM[3]
Taniborbactam (VNRX-5133) TaniborbactamNDM-1 (B1)Kᵢ = 0.081 µM[4][5]
VIM-2 (B1)Kᵢ = 0.019 µM[4][5]
IMP-1 (B1)Kᵢ > 30 µM[4][5]
Xeruborbactam (QPX7728) XeruborbactamNDM-1 (B1)Kᵢ = 4-7 nM[6]
VIM-1 (B1)Kᵢ = ~30 nM[6]
IMP-1 (B1)Kᵢ = 0.24 µM[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of MBL inhibitors. Below are protocols for key in vitro assays.

Enzyme Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory potency of a compound by measuring the residual activity of an MBL enzyme in its presence. A common method utilizes the chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis by the β-lactamase.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin solution (e.g., 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Test inhibitor (e.g., this compound derivative) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed volume of the purified MBL enzyme to each well.

  • Add the serially diluted inhibitor to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Kᵢ), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using the Michaelis-Menten equation.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an MBL inhibitor with a β-lactam antibiotic against a specific bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Mueller-Hinton Broth (MHB)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor (e.g., this compound derivative)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic and the inhibitor individually against the test organism.

  • In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the columns) and the inhibitor (e.g., along the rows) in MHB.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC of the combination is the lowest concentration of the antibiotic and inhibitor that inhibits visible growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

  • The interaction is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing the Validation and Inhibition Process

To better understand the workflow of MBL inhibitor validation and the mechanism of action, the following diagrams are provided.

MBL_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Fragment_Screening Fragment-Based Screening Fragment_Screening->Hit_to_Lead Structure_Based Structure-Based Design Structure_Based->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Enzyme Assays, MIC, Synergy) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology & PK/PD In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of a novel MBL inhibitor.

MBL_Inhibition_Mechanism cluster_enzyme Metallo-β-Lactamase Active Site MBL MBL Hydrolyzed_BL Hydrolyzed (Inactive) Antibiotic MBL->Hydrolyzed_BL Blocked_MBL Inhibited MBL Zn1 Zn²⁺ Zn2 Zn²⁺ Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Hydrolysis Inhibitor This compound Derivative Inhibitor->MBL Binding to Active Site

Caption: A simplified diagram illustrating the inhibition of MBLs by this compound derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel metallo-β-lactamase inhibitors. The available data indicates that these compounds can exhibit potent, broad-spectrum activity against various MBL subclasses. Further optimization of this chemical series, guided by detailed structure-activity relationship studies and robust in vitro and in vivo validation, is warranted. The comparative data and experimental protocols provided in this guide aim to facilitate the ongoing research and development efforts to combat the critical threat of MBL-mediated antibiotic resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrrole-3-carbonitrile, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound and related pyrrole compounds are classified as hazardous materials. Key safety considerations include:

  • Flammability: These substances are flammable liquids and vapors. Vapors can form explosive mixtures with air and may flash back over a considerable distance.[1] Keep containers away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[1][2]

  • Toxicity: This chemical is toxic if swallowed and harmful if inhaled.[1] It can also cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, eye and face protection, and chemical-resistant clothing.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

  • Environmental Hazards: this compound is harmful to aquatic life.[1] Discharge into the environment, including drains and waterways, must be avoided.[1][4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[2][3]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][3]

  • Containment: Use a non-combustible, inert absorbent material such as sand, silica gel, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the spill.[1][2][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[2][3]

  • Decontamination: Clean the affected area thoroughly.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Container Management

  • Leave the chemical in its original, tightly closed container.[1]

  • Do not mix this compound with other waste materials.[1]

  • Handle uncleaned containers with the same precautions as the product itself.[1]

Step 2: Waste Collection and Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2]

  • Keep waste containers locked up or in an area accessible only to authorized personnel.[1]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[1][2][5] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • One specified disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Quantitative Data for Disposal and Safety

ParameterValue/InformationSource
UN Number 1992[1][2]
Proper Shipping Name Flammable liquid, toxic, n.o.s. (pyrrole)[1][2]
Hazard Class 3 (Flammable Liquid)[1][2]
Subsidiary Risk 6.1 (Toxic)[1][2]
Packing Group III[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[6][7]

Experimental Protocol: General Neutralization (Caution Advised)

If a chemical treatment is deemed absolutely necessary and is sanctioned by safety professionals and regulatory bodies, a carefully controlled hydrolysis might be considered. This would typically involve reacting the nitrile with a strong base or acid under controlled temperature and pH to convert the nitrile group to a carboxylic acid or amide. This process is hazardous and should not be attempted without a thorough risk assessment and appropriate safety measures in place.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste: - Pure substance? - Contaminated material? - Spill residue? start->assess spill_check Is it a spill? assess->spill_check spill_cleanup Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Contain with Inert Absorbent 4. Collect in Labeled Container spill_check->spill_cleanup Yes containerize Containerize Securely: - Original or approved container - Tightly sealed - Properly labeled spill_check->containerize No spill_cleanup->containerize storage Store Safely: - Cool, dry, well-ventilated area - Away from incompatibles (acids, oxidizers) - Restricted access containerize->storage disposal_decision Select Disposal Method storage->disposal_decision incineration Preferred Method: Licensed Hazardous Waste Incineration disposal_decision->incineration Standard Procedure transport Arrange for Professional Transport - UN1992, Class 3 (6.1) - Adhere to all transport regulations incineration->transport end End: Disposal Complete & Documented transport->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1H-Pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 1H-Pyrrole-3-carbonitrile. The following procedures are based on safety data for structurally similar compounds and established laboratory safety protocols.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data for closely related pyrrole derivatives. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, preferably within a chemical fume hood.

PPE CategoryRecommendation
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear compatible chemical-resistant gloves and impervious clothing to prevent skin exposure.[1][2] Flame-retardant and antistatic protective clothing is also advised.[3]
Hand Protection Use chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4] Always inspect gloves prior to use and wash hands thoroughly after handling.
Respiratory Protection If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[2]

  • Work exclusively in a well-ventilated area, such as a certified chemical fume hood.[3]

  • Ground/bond all containers and receiving equipment to prevent static discharge.[3][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

2. Safe Handling:

  • Avoid all personal contact, including inhalation of vapors or dust.[2]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Keep the container tightly closed when not in use.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][5]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

3. Spill Management:

  • Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.

  • Major Spills: Evacuate the area immediately. Alert emergency responders and provide them with the location and nature of the hazard.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[1][2][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

5. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][5]

  • Store locked up and away from incompatible materials.[3][5][6]

  • The material may darken in color during storage; storing under an inert gas like nitrogen is recommended.[5]

6. Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.[6]

  • This material and its container must be disposed of as hazardous waste.[6]

  • Do not allow the chemical to enter drains or sewer systems.[1][2]

  • Consider removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup emergency_exposure Personal Exposure prep_ppe->emergency_exposure If exposure occurs prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Reaction complete emergency_spill Spill handle_react->emergency_spill If spill occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.